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Chitinase

Katalognummer: B1577495
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Chitinase (EC 3.2.1.14) is a glycosyl hydrolase enzyme that catalyzes the random endo-hydrolysis of 1,4-β-linkages in the chitin polymer, a linear chain of N-acetyl-β-D-glucosamine (GlcNAc) that is the second most abundant polysaccharide in nature after cellulose . This enzymatic activity allows for the degradation of chitinous structures, which are key components of fungal cell walls, arthropod exoskeletons, and crustacean shells . Chitinases are universally distributed across a wide range of organisms, including bacteria, fungi, plants, insects, and even mammals, where they fulfill diverse physiological roles from nutrition and morphogenesis to host defense . For research purposes, this compound is an indispensable tool with broad applications. In agricultural biocontrol studies, it is used to investigate strategies against chitin-containing phytopathogenic fungi and harmful insects, offering a green alternative to chemical pesticides . In biomedical research, human chitinases like CHIT1 and AMCase are emerging as significant drug targets due to their association with allergic airway diseases, asthma, and fibrosis . Furthermore, chitinases are critical in environmental biotechnology for the valorization of chitinous waste from the seafood industry, converting it into valuable chitooligosaccharides (COS) and N-acetylglucosamine (GlcNAc) . These breakdown products are of high interest for their potential bioactivities, including antimicrobial, antioxidant, and immunostimulatory effects . Based on their site of action, chitinases are classified as endochitinases (cleaving at internal sites), exo-chitinases like chitobiosidases (releasing dimers from chain ends), or β-N-acetylglucosaminidases (splitting oligomers into monomers) . From a structural and evolutionary perspective, most chitinases belong to glycosyl hydrolase families 18 or 19, which are unrelated and employ distinct catalytic mechanisms . Family 18 chitinases, which include enzymes from bacteria, fungi, viruses, and mammals, operate via a substrate-assisted retaining mechanism, distorting the sugar ring to form an oxazolium intermediate . Our product is supplied with a defined activity and is intended for use in various research applications, including but not limited to, enzymatic assays, the preparation of protoplasts from fungi, and the biochemical study of chitin degradation pathways. This product is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

Bioaktivität

Antifungal

Sequenz

EQPGGDKVNLGYFTN

Herkunft des Produkts

United States

Classification and Phylogenetic Diversity of Chitinase

Organism-Specific Chitinase Classification Systems

Fungal this compound Clades (e.g., Clades A, B, C)

Fungal chitinases, predominantly members of the GH18 family, have been investigated for their phylogenetic relationships. Several studies have proposed a classification system for fungal chitinases into three main clades: A, B, and C. mdpi.comnih.govresearchgate.netresearchgate.netjcmimagescasereports.org

Clade A chitinases are often characterized by their size (40-50 kDa) and were initially thought to lack a chitin-binding module (CBM). nih.govresearchgate.net Clade B chitinases frequently display a CBM. researchgate.net Clade C chitinases have been proposed to contain a CBM domain, often along with a LysM motif, and have structural similarities to killer toxins found in yeasts. nih.govresearchgate.netresearchgate.net

However, more extensive analyses of fungal genomes suggest that this three-clade division might not be universally supported, with chitinases previously assigned to clade C sometimes not resolving distinctly from clade A. nih.govnih.gov Additionally, fungal this compound diversity can be influenced by horizontal gene transfer events, with some clades potentially having a bacterial origin. nih.govnih.gov Chitin-binding domains are not strictly confined to specific clades but can be found more broadly across different this compound clades. nih.govnih.gov

Genetic Diversity and Gene Family Architectures

Chitinases are often encoded by multigene families in various organisms, reflecting significant genetic diversity and complex gene family architectures. oup.com The structural organization of this compound genes, including exon-intron arrangements and conserved motif distributions, provides insights into their evolutionary relationships and potential functional diversification. mdpi.commdpi.com

Proteins within the GH18 family can exhibit diverse domain architectures, combining signal peptides, linkers, and varying numbers of catalytic and chitin-binding domains. oup.com The presence and arrangement of these domains contribute to the functional specificity and localization of chitinases. oup.comresearchgate.net

Genome-Wide Identification of this compound Genes

Genome-wide studies have been instrumental in identifying the complete repertoire of this compound genes in various organisms, revealing the size and complexity of this compound gene families. These studies typically involve searching sequenced genomes using known this compound domain profiles (e.g., GH18 and GH19) and performing phylogenetic analyses to classify the identified genes. frontiersin.orgmdpi.commdpi.comnih.govfrontiersin.orgdoaj.org

For example, genome-wide analyses have identified this compound gene families of varying sizes in different plant species, such as 28 putative this compound genes in cucumber, 38 in soybean, 36 in wild apple (Malus sieversii), 47 in domesticated apple (Malus domestica), and 24 in barley (Hordeum vulgare). mdpi.commdpi.comnih.govfrontiersin.orgdoaj.org In the filamentous fungus Valsa mali, 17 GH18 this compound genes were identified. mdpi.com

These studies also provide information on the chromosomal distribution of this compound genes, which is often uneven. mdpi.commdpi.commdpi.comnih.govfrontiersin.org Analysis of gene structure, including exon-intron boundaries and conserved motifs, further aids in understanding the diversity within these gene families. mdpi.commdpi.commdpi.commdpi.comdoaj.org

Examples of Genome-Wide this compound Gene Identification:

OrganismNumber of this compound Genes IdentifiedPrimary GH Families RepresentedKey FindingsSource
Cucumber (C. sativus)28GH18, GH19Classified into five classes; expansion mainly due to tandem duplication. mdpi.com
Soybean (G. max)38GH18, GH19Classified into five classes; uneven distribution; tandem duplication plays a major role. mdpi.comnih.gov
Wild Apple (M. sieversii)36GH18, GH19Classified into five classes; random distribution; expansion by tandem and segmental duplication. frontiersin.org
Domesticated Apple (M. domestica)47GH18, GH19Classified into five classes; random distribution; expansion by tandem and segmental duplication. frontiersin.org
Barley (H. vulgare)24Not specified (GH18 likely)Segmental duplication observed; involved in stress responses. doaj.org
Valsa mali17 (GH18)GH18Classified into three classes (A, B, C); similar conserved domains within groups. mdpi.com

Gene Duplication and Diversification Events

Gene duplication, including tandem and segmental duplication events, is a significant evolutionary mechanism driving the expansion and diversification of this compound gene families. mdpi.commdpi.comresearchgate.netmdpi.commdpi.comnih.govfrontiersin.orgdoaj.orgbiorxiv.orgstjohns.edu These duplication events can lead to an increase in the number of this compound genes within a genome, providing raw material for functional divergence. mdpi.comstjohns.edu

Following duplication, the duplicated genes (paralogs) can undergo diversification, acquiring new structures and functions. mdpi.commdpi.com This can result in chitinases with altered substrate specificities, catalytic activities, or expression patterns, allowing organisms to adapt to different environmental conditions or perform specialized biological roles. mdpi.commdpi.comstjohns.edu For instance, studies in teleosts suggest that whole-genome duplication events have contributed to the expansion of this compound genes. researchgate.netbiorxiv.org In plants like cucumber and soybean, tandem duplication has been identified as a major contributor to the expansion of the this compound gene family. mdpi.commdpi.comnih.gov

Analysis of selective pressures acting on this compound paralogs after duplication can reveal evidence of functional divergence. mdpi.com Differences in gene structure, motif composition, and expression patterns among duplicated this compound genes further support their functional diversification. mdpi.commdpi.com

Structural Biology of Chitinase

General Protein Architecture

Chitinases often possess a modular structure, typically consisting of a catalytic domain responsible for cleaving the glycosidic bonds of chitin (B13524) and, in many cases, one or more accessory domains frontiersin.orgjst.go.jp. These accessory domains can include chitin-binding domains (CBMs), which enhance the enzyme's affinity for chitin substrates, particularly insoluble forms, and other domains like fibronectin type III-like domains pnas.orgodu.edufrontiersin.orgjst.go.jprcsb.org. The presence and arrangement of these domains can vary depending on the chitinase family and its specific biological role odu.edufrontiersin.orgjst.go.jp. For instance, some GH18 chitinases contain a this compound insertion domain within the catalytic domain odu.edunih.gov. Signal peptides and linker regions connecting domains are also common features frontiersin.orgiucr.org.

Catalytic Domain Structures

The catalytic domains of GH18 and GH19 chitinases represent two distinct structural folds, reflecting their independent evolutionary origins researchgate.netnih.gov.

Triosephosphate Isomerase (TIM) Barrel Fold in GH18 Chitinases

Glycoside hydrolase family 18 (GH18) chitinases are characterized by a conserved (β/α)8 TIM-barrel fold in their catalytic domain pnas.orgodu.eduresearchgate.netnih.govnih.govebi.ac.ukresearchgate.netiucr.org. This structure consists of eight parallel β-strands forming the inner barrel, surrounded by eight α-helices on the exterior ebi.ac.uk. This ubiquitous fold is found in several enzyme superfamilies odu.edu. The active site of GH18 chitinases is typically located within a tunnel or cleft formed by loops at the C-terminal end of the β-strands pnas.orgodu.eduebi.ac.uk. The TIM barrel provides a stable scaffold for the catalytic residues and substrate binding researchgate.net. Some GH18 chitinases may also have small β-domains attached to the top of the TIM barrel, contributing to the substrate-binding cleft jst.go.jp.

Alpha-Helical Rich Structures in GH19 Chitinases

In contrast to the TIM barrel of GH18 enzymes, glycoside hydrolase family 19 (GH19) chitinases exhibit a structure with a high percentage of α-helices odu.eduresearchgate.netnih.gov. These enzymes typically adopt a bilobal structure with a wide cleft that serves as the substrate-binding site nih.govplos.orgresearchgate.net. The catalytic core of GH19 chitinases is primarily composed of α-helices plos.orgoup.com. While they share no significant sequence homology with GH18 chitinases, structural analysis suggests a distant evolutionary relationship to some lysozymes nih.gov. The α-helical rich structure provides a different framework for substrate interaction and catalysis compared to the TIM barrel fold frontiersin.orgresearchgate.net. GH19 chitinases can also contain varying numbers of loop structures extending over the substrate-binding groove, which can influence substrate specificity and activity oup.comnih.gov.

Active Site Characterization

The active site of chitinases is where the catalytic hydrolysis of the β-1,4-glycosidic bond of chitin occurs. Despite the structural differences between GH18 and GH19 families, the active sites contain specific conserved residues critical for catalysis and substrate binding.

Conserved Catalytic Residues and Motifs (e.g., DxDxE Motif)

GH18 chitinases are characterized by a highly conserved catalytic motif, most commonly the DxDxE sequence, located within the catalytic domain odu.eduebi.ac.uknih.govfrontiersin.orgman.poznan.pluio.no. In this motif, the glutamic acid (E) residue typically acts as the catalytic proton donor, essential for the hydrolytic reaction ebi.ac.ukfrontiersin.orguio.no. The aspartate (D) residues play roles in stabilizing the reaction intermediate and positioning catalytic residues ebi.ac.ukuio.noacs.org. For example, in Serratia marcescens this compound B (ChiB), Asp142 and Glu144 are key catalytic residues pnas.org. In Serratia proteamaculans this compound D (SpChiD), Asp149, Asp151, and Glu153 are identified as key catalytic residues within the DXDXE motif uio.no. Mutations in these conserved residues significantly reduce or abolish catalytic activity uio.nomdpi.com. Other conserved motifs like KXXXXXGGW, FDGXDLDWEYP, MXYDXXG, and GXXXWXXDXDD have also been identified in GH18 domains nih.gov.

GH19 chitinases, operating via an inverting mechanism, utilize two glutamate (B1630785) residues as the catalytic proton donor and general base nih.govnih.gov. A catalytic triad, highly conserved in GH19 chitinases, such as Glu62, Arg177, and Glu165 in Zea mays ChitA, is positioned to participate in catalysis nih.gov.

Substrate Binding Pocket Analysis

The substrate binding pocket or cleft in chitinases is specifically shaped to accommodate the chitin polymer. The architecture of this pocket varies between and within this compound families, influencing substrate specificity (e.g., exo- vs. endo-activity) and processivity pnas.orgnih.govresearchgate.netoup.com.

In GH18 chitinases with a TIM barrel fold, the active site can be a tunnel-shaped or groove-like cleft pnas.orgresearchgate.net. Exo-chitinases often have a more tunnel-like, semi-closed active site, while endo-chitinases tend to have a more open, groove-like cleft pnas.orgresearchgate.netoup.com. Substrate binding involves interactions between the chitin sugar residues and specific amino acid residues lining the pocket, particularly aromatic residues like tryptophan and tyrosine, which form stacking interactions with the sugar rings pnas.orgnih.govnih.govman.poznan.plresearchgate.net. These interactions are crucial for positioning the substrate correctly for catalysis and can induce conformational changes in the enzyme and substrate pnas.orgacs.org. The substrate binding cleft contains subsites that accommodate individual N-acetylglucosamine units of the chitin chain, typically denoted by numbers relative to the scissile bond (e.g., -1, +1) pnas.orgnih.gov. The distortion of the sugar residue at the -1 subsite to a boat conformation is an important aspect of the catalytic mechanism in GH18 chitinases pnas.orguio.noresearchgate.net.

GH19 chitinases also possess a substrate-binding cleft, which is typically a wide cleft in their α-helical structure plos.orgresearchgate.net. Conserved residues line this cleft and are important for substrate binding and catalysis plos.orgresearchgate.net. The arrangement of loops around the cleft in GH19 enzymes can influence the shape and extent of the substrate binding site oup.comnih.gov.

Accessory Domains and Their Functional Contributions

Chitin-Binding Domains (CBDs)

Chitin-Binding Domains (CBDs), also referred to as Carbohydrate-Binding Modules (CBMs), are accessory domains that facilitate the interaction of chitinases with the insoluble chitin substrate cazypedia.orgresearchgate.netasm.org. These domains enhance the enzyme's affinity for chitin, effectively increasing the local concentration of the enzyme on the substrate surface cazypedia.orgasm.org. This increased proximity is crucial for efficient hydrolysis of the crystalline polysaccharide cazypedia.org.

Structurally, CBDs are typically compact, globular modules often containing aromatic amino acid residues, such as tryptophan, that are crucial for binding to the sugar rings of chitin through hydrophobic interactions cazypedia.orgasm.orggoogle.com. Some CBDs are characterized by a core structure of a 3-stranded meander beta-sheet with six aromatic groups potentially involved in binding embl.de. Research has shown that specific aromatic residues within the CBD are vital for chitin binding activity cazypedia.orgasm.org. For instance, studies on Carbohydrate Binding Module Family 5 (CBM5) have identified surface-exposed aromatic residues, particularly tryptophan, as key players in carbohydrate binding through stacking interactions cazypedia.org.

The functional importance of CBDs has been demonstrated through studies involving deletion mutants. Removal of the CBD from chitinases has been shown to result in a significant reduction or complete loss of binding to insoluble chitin and a decrease in hydrolytic activity towards crystalline substrates cazypedia.orgasm.orgresearchgate.net. For example, deletion of C-terminal FnIII and CBM5 domains from Bacillus licheniformis this compound (BliChi) led to a five-fold reduction in hydrolytic activity on β-chitin and an inability to degrade α-chitin cazypedia.org. Similarly, the isolated catalytic domain of this compound A1 from Bacillus circulans WL-12 could hydrolyze soluble substrates but lost the ability to bind to insoluble chitin and showed significantly reduced activity on colloidal chitin upon removal of its C-terminal CBD asm.org.

CBDs can exist as integral parts of multi-domain chitinases or as independent, non-catalytic chitin-binding proteins researchgate.netnih.gov. In the CAZy database, independent CBPs are classified into families such as CBM14, CBM18, and CBM33 nih.gov.

This compound Insertion Domains (CIDs)

This compound Insertion Domains (CIDs) represent another class of accessory domains found in some family 18 chitinases, particularly in subfamily A frontiersin.orgebi.ac.uk. The CID is typically inserted within the TIM barrel fold of the catalytic domain, specifically between the seventh α-helix and seventh β-strand ebi.ac.ukplos.org. This insertion forms a wall alongside the substrate-binding cleft of the TIM barrel, effectively increasing the depth of the cleft ebi.ac.ukplos.orgebi.ac.uk.

The definitive role of the CID is still being fully elucidated, but evidence suggests it plays a role in orienting and binding longer saccharide substrates frontiersin.orgplos.org. By increasing the depth of the substrate-binding cleft, the CID may facilitate the accommodation and proper positioning of longer chitin chains for catalysis ebi.ac.ukplos.org.

Studies on chitinases with and without CIDs have provided insights into their contribution. For instance, deletion of the CID from Serratia marcescens ChiA resulted in a shallower catalytic domain tunnel, reduced thermal stability, decreased specific activity, and altered substrate/product specificities, particularly the loss of catalytic activity towards long chitin derivatives osti.govplos.org. Sequence and structural analyses of CIDs have revealed conserved motifs, suggesting their functional importance osti.govplos.org.

The presence of the CID is a distinguishing feature of family 18 chitinases in subfamily A, differentiating them from those in subfamily B, which lack this domain frontiersin.org. This suggests an evolutionary significance for the CID in the context of this compound function, potentially enabling the degradation of more complex chitin structures plos.org.

Conformational Dynamics During Catalysis

The catalytic mechanism of chitinases, particularly those belonging to glycoside hydrolase family 18, involves intricate conformational changes during the hydrolysis of the β-1,4-glycosidic bond in chitin elifesciences.orgacs.orgnih.gov. These enzymes typically employ a substrate-assisted mechanism, where the N-acetyl group of the sugar residue at the -1 subsite acts as an intramolecular nucleophile, leading to the formation of an oxazolinium ion intermediate pnas.orgacs.orgnih.gov.

Structural studies and molecular dynamics simulations have provided significant insights into the dynamic nature of the active site and the conformational rearrangements that occur throughout the catalytic cycle elifesciences.orgacs.orgbiorxiv.orgnih.gov. For example, investigations into mouse Acidic Mammalian this compound (mAMCase) have revealed extensive conformational heterogeneity of bound ligands and suggested how key catalytic residues are protonated via distinct mechanisms depending on the environmental pH elifesciences.orgnih.gov. The equilibrium between different conformations of catalytic residues, such as Asp138 in mAMCase, shifts to favor the active conformation, positioning it to stabilize other catalytic residues like Glu140 elifesciences.org. Glu140 then protonates the glycosidic bond, promoting hydrolysis elifesciences.org.

Conformational changes are essential for substrate accommodation, the formation of intermediate states, and product dissociation biorxiv.org. Studies on human chitotriosidase-1 (hCHIT1) have shown intrinsic local rearrangements within the active site that correlate with long-range inter-subunit motions, highlighting the multi-scale dynamic nature of the catalytic process biorxiv.org.

The sugar residue at the -1 subsite undergoes significant conformational changes during the reaction. In family 18 chitinases, this sugar is often distorted from a chair conformation towards a boat conformation in the transition state, providing structural evidence for the proposed catalytic mechanism pnas.orgacs.orgacs.org. Quantum mechanics/molecular mechanics (QM/MM) modeling of Serratia marcescens this compound B (ChiB) has shown that the glycosyl residue in subsite -1 follows a complex conformational pathway during the reaction, involving transitions between different conformers acs.orgnih.gov. This complex behavior underscores the dynamic structural requirements for substrate-assisted catalysis in these enzymes acs.orgnih.gov.

Enzymatic Mechanisms and Substrate Specificity of Chitinase

Catalytic Hydrolysis of β-1,4 Glycosidic Linkages

The hydrolysis of the β-1,4 glycosidic bond in chitin (B13524) is an acid-catalyzed reaction bibliotekanauki.pl. Chitinases utilize specific amino acid residues within their active site to facilitate this cleavage. This process involves the protonation of the glycosidic oxygen and a nucleophilic attack on the anomeric carbon pnas.orgebi.ac.uk. The specific details of the nucleophilic attack and the resulting stereochemistry of the product depend on the catalytic mechanism employed by the chitinase family bibliotekanauki.pl.

Mechanistic Pathways

Chitinases employ two primary mechanistic pathways for the hydrolysis of the β-1,4 glycosidic linkage: the retaining mechanism and the inverting mechanism bibliotekanauki.pl. These mechanisms lead to different anomeric configurations (α or β) in the reaction products bibliotekanauki.plresearchgate.net.

Retaining Mechanism (e.g., GH18)

Chitinases belonging to the GH18 family primarily utilize a retaining mechanism, which results in the retention of the anomeric configuration at the cleavage site, producing a β-anomer product bibliotekanauki.plmdpi.comnih.govcazypedia.orgresearchgate.net. This mechanism typically involves a double-displacement reaction, but instead of a direct enzyme-derived nucleophile, it utilizes the N-acetamido carbonyl oxygen of the substrate's -1 sugar residue as an internal nucleophile pnas.orgebi.ac.ukcazypedia.org.

The proposed catalytic mechanism for GH18 chitinases involves several steps:

The enzyme distorts the sugar ring at the -1 subsite to a boat or skewed boat conformation, which is thought to be close to the transition state pnas.orgebi.ac.ukpnas.orgrug.nl.

A conserved acidic residue (typically glutamate) acts as a general acid, protonating the glycosidic oxygen of the scissile bond, facilitating the departure of the +1 sugar residue pnas.orgebi.ac.ukcazypedia.orgcazy.org.

The carbonyl oxygen of the N-acetyl group at the C2 position of the -1 sugar attacks the anomeric carbon (C1), forming a covalent oxazolinium ion intermediate pnas.orgebi.ac.ukcazypedia.orgresearchgate.net. This step is referred to as substrate-assisted catalysis or anchimeric assistance pnas.orgebi.ac.ukcazypedia.org.

A water molecule is activated by a general base (often an aspartate residue working in concert with the catalytic acid) and attacks the oxazolinium ion intermediate, leading to the cleavage of the covalent intermediate and the release of the product with retained β configuration ebi.ac.ukcazypedia.org.

Key residues involved in the catalytic mechanism of GH18 chitinases include conserved acidic residues, such as glutamate (B1630785) and aspartate, which play roles in proton donation, stabilization of the transition state, and activation of the hydrolytic water molecule pnas.orgebi.ac.ukcazypedia.orgcazy.org. For example, in Serratia marcescens this compound B (ChiB), Asp-140, Asp-142, and Glu-144 are conserved residues involved in catalysis pnas.org.

Inverting Mechanism (e.g., GH19)

In contrast, chitinases belonging to the GH19 family typically employ an inverting mechanism, leading to an inversion of the anomeric configuration and the formation of an α-anomer product bibliotekanauki.plmdpi.comcaas.cnnih.govcazypedia.orgnih.gov. This mechanism proceeds via a single-displacement reaction involving two catalytic residues: a general acid and a general base nih.govnih.govplos.org.

In the inverting mechanism:

A general acid residue protonates the glycosidic oxygen of the scissile bond, promoting the departure of the leaving group (+1 sugar).

Simultaneously, a general base residue activates a water molecule, which then directly attacks the anomeric carbon (C1) from the opposite side of the leaving group plos.org.

This single nucleophilic attack results in the cleavage of the glycosidic bond and the inversion of the configuration at the anomeric carbon nih.govplos.org.

In GH19 chitinases, two glutamate residues often function as the catalytic acid and base nih.govplos.org. For instance, in Zea mays this compound A (ChitA), Glu62 is suggested to be the proton donor and Glu71 the general base nih.gov.

Substrate-Assisted Catalysis

Substrate-assisted catalysis, also known as anchimeric assistance or neighboring group participation, is a characteristic feature of the GH18 this compound mechanism pnas.orgebi.ac.ukcazypedia.orgresearchgate.net. In this mechanism, the substrate itself provides a functional group that participates directly in the catalytic reaction. For GH18 chitinases, the N-acetyl group at the C2 position of the N-acetylglucosamine residue at the -1 subsite acts as an internal nucleophile pnas.orgebi.ac.ukcazypedia.org. This participation leads to the formation of a transient cyclic oxazolinium ion intermediate pnas.orgebi.ac.ukcazypedia.org. Structural studies, such as those on Serratia marcescens ChiB, have provided structural evidence supporting the distortion of the -1 sugar into a boat conformation, which facilitates this substrate-assisted mechanism pnas.orgpnas.org.

Modes of Action

Chitinases can also be classified based on their mode of action on the chitin chain: endochitinases and exochitinases wikipedia.orgbiotech-ecolo.netnih.gov.

Endothis compound Activity

Endochitinases (EC 3.2.1.14) cleave the chitin chain randomly at internal β-1,4 glycosidic linkages wikipedia.orgbiotech-ecolo.netnih.govgoogle.com. This random cleavage generates a variety of soluble chitin oligosaccharides of different lengths, such as chitotriose, chitotetraose, and the dimer di-acetylchitobiose, with the dimer often being a predominant product wikipedia.orgbiotech-ecolo.net. Endothis compound activity is typically measured by monitoring the reduction in turbidity of a colloidal chitin suspension or by quantifying the release of reducing sugars or specific oligosaccharides google.comapsnet.orgnih.govmdpi.comnih.gov.

Endochitinases create new chain ends, which can then serve as substrates for exochitinases ebi.ac.uk. This synergistic action between endo- and exochitinases allows for the efficient breakdown of the crystalline chitin structure nih.gov. Many plant chitinases, particularly those in classes I, II, and IV, are endochitinases wikipedia.orgnih.gov. Some bacterial chitinases also exhibit endothis compound activity wikipedia.orgebi.ac.uk. The active sites of endochitinases are often described as having a more open groove-like or cleft structure, allowing access to internal sites within the chitin polymer nih.govportlandpress.com.

Data Table: Summary of this compound Mechanisms and Families

FeatureGH18 ChitinasesGH19 Chitinases
Catalytic MechanismRetaining, Substrate-assisted catalysis bibliotekanauki.plmdpi.comebi.ac.ukcazypedia.orgresearchgate.netacs.orgInverting, Single displacement bibliotekanauki.plmdpi.comcaas.cnnih.govcazypedia.orgnih.gov
Product Anomeric Config.β-anomer bibliotekanauki.plresearchgate.netα-anomer bibliotekanauki.plresearchgate.net
Catalytic NucleophileSubstrate's C2 N-acetyl carbonyl oxygen pnas.orgebi.ac.ukcazypedia.orgActivated water molecule plos.org
Catalytic AcidGlutamate pnas.orgebi.ac.ukcazypedia.orgcazy.orgGlutamate nih.govplos.org
Catalytic BaseAspartate (often assists acid) cazypedia.orgGlutamate nih.govplos.org
Common OrganismsBacteria, Fungi, Plants, Animals tau.ac.ilcaas.cnresearchgate.netPrimarily Plants, some Bacteria, Nematodes caas.cnnih.govresearchgate.net
Active Site Structure(β/α)8-barrel, often tunnel or pocket-shaped mdpi.comfrontiersin.orgcazy.orgportlandpress.comα-helical rich, bilobal with a deep cleft mdpi.comfrontiersin.orgnih.govplos.org

Substrate Specificity

Chitinases exhibit varying degrees of substrate specificity, which can be influenced by factors such as the source of the enzyme, the crystalline structure of the chitin, and the presence of other domains within the enzyme tandfonline.comportlandpress.comnih.gov. While chitin is the primary substrate, some chitinases can also hydrolyze partially deacetylated chitin (chitosan) or even peptidoglycan, although often with lower efficiency cazypedia.orgnih.govnih.gov. The physical form of chitin, such as colloidal chitin versus crystalline powder chitin, also impacts the efficiency of hydrolysis, with colloidal chitin generally being more accessible to chitinases nih.govresearchgate.net. The length and depth of the catalytic cleft and substrate-binding subsites within the enzyme's catalytic domain play a significant role in determining substrate specificity and the length of the resulting oligosaccharide products portlandpress.comnih.gov. Different this compound classes and isoforms within an organism can display distinct substrate preferences, contributing to the complete degradation of chitin nih.govnih.gov.

Exothis compound Activity (Chitobiosidases)

Chitobiosidases (EC 3.2.1.29) are a type of exothis compound that acts specifically on the non-reducing end of chitin chains or chitin oligomers wikipedia.orgdiva-portal.org. Their primary mode of action is the sequential release of chitobiose units ((GlcNAc)₂) from the end of the polysaccharide chain wikipedia.orgfrontiersin.orgmdpi.com. This process does not typically result in the direct release of monosaccharides (N-acetylglucosamine) or smaller oligosaccharides other than chitobiose wikipedia.org.

Research has shown that some exochitinases, including chitobiosidases, exhibit processive activity, meaning they remain bound to the chitin chain and repeatedly cleave off chitobiose units from the end mdpi.com. The specificity of chitobiosidases towards the non-reducing end ensures a directed breakdown of the chitin polymer into its dimeric constituent.

N-Acetylglucosaminidase Activity

N-Acetylglucosaminidases (also known as β-N-acetylglucosaminidases or GlcNAcases) (EC 3.2.1.30 or EC 3.2.1.52) represent another class of exochitinases wikipedia.orgfrontiersin.org. Unlike chitobiosidases, which release dimers, N-acetylglucosaminidases hydrolyze chitin oligomers, particularly chitobiose ((GlcNAc)₂), chitotriose ((GlcNAc)₃), and chitotetraose ((GlcNAc)₄), into individual N-acetylglucosamine (GlcNAc) monomers wikipedia.orgfrontiersin.org. These enzymes typically act on the non-reducing end of the oligosaccharide substrates mdpi.com.

N-acetylglucosaminidases are found in several GH families, including GH3, GH20, and GH84 scielo.brplos.org. GH20 N-acetylglucosaminidases, for instance, are known to degrade chitin oligomers to GlcNAc monomers, which can then be utilized by organisms as a carbon and nitrogen source nih.govplos.org. The catalytic mechanism of some GH20 N-acetylglucosaminidases involves a substrate-assisted mechanism with key acidic residues facilitating the hydrolysis nih.govplos.org.

Some chitinolytic systems involve the synergistic action of different chitinases, where endochitinases generate oligomers, and N-acetylglucosaminidases further break down these oligomers into monomers creative-enzymes.comfrontiersin.orgfrontiersin.org. Some enzymes have also been reported to possess both chitobiosidase and N-acetylglucosaminidase activities frontiersin.orgnih.gov.

Specificity Towards Chitin Substrates and Oligomers

Chitinases exhibit varying degrees of specificity towards different forms of chitin and chitin oligomers. Chitin exists in different crystalline forms, primarily α-, β-, and γ-chitin, which differ in the arrangement and hydrogen bonding of the polysaccharide chains nih.gov. These structural variations can influence the accessibility and susceptibility of the chitin substrate to enzymatic degradation researchgate.net.

Studies have shown that the substrate specificity of chitinases is influenced by their modular structure, which can include catalytic domains and chitin-binding domains (ChBDs) mdpi.comnih.gov. ChBDs facilitate the binding of the enzyme to the insoluble chitin substrate, increasing the efficiency of hydrolysis mdpi.com.

Individual this compound classes and families can display different substrate specificities nih.gov. For example, some chitinases may show activity against specific chitin oligomers but not against the polymeric chitin nih.gov. The degree of deacetylation of chitin also affects this compound activity, with some enzymes showing overlapping specificity with chitosanases (enzymes that degrade chitosan (B1678972), a deacetylated form of chitin) nih.gov.

Research on the exothis compound from Streptomyces speibonae TKU048 demonstrated that its most suitable substrate was β-chitin powder, and its primary hydrolysis mechanism was N-acetyl-β-glucosaminidase-like activity, producing GlcNAc as the major product nih.gov. This highlights that even within the exothis compound category, there can be preferences for specific chitin forms and different levels of chitobiosidase versus N-acetylglucosaminidase activity.

Products of this compound-Mediated Degradation

The products of this compound-mediated degradation depend on the specific type of this compound involved.

Endochitinases primarily produce soluble chitin oligomers of varying lengths, with di-acetylchitobiose ((GlcNAc)₂) being a common and often predominant product wikipedia.orgfrontiersin.orgjmbfs.org. Other oligomers like chitotriose ((GlcNAc)₃) and chitotetraose ((GlcNAc)₄) are also generated wikipedia.orgfrontiersin.org.

Chitobiosidases, a type of exothis compound, specifically release chitobiose units ((GlcNAc)₂) from the non-reducing end of chitin chains or oligomers wikipedia.orgfrontiersin.org.

N-Acetylglucosaminidases, another type of exothis compound, hydrolyze chitin oligomers, such as chitobiose, into monomeric N-acetylglucosamine (GlcNAc) wikipedia.orgfrontiersin.orgnih.gov.

In some cases, particularly with the synergistic action of multiple chitinolytic enzymes or with enzymes possessing multiple activities, the final product of chitin degradation can be predominantly N-acetylglucosamine frontiersin.orgfrontiersin.orgnih.gov. For example, the this compound Δ30AfChiJ from Aspergillus fumigatus was found to initially decompose colloidal chitin mainly into N-acetyl chitobiose, which was subsequently converted to GlcNAc, indicating both chitobiosidase and β-N-acetylglucosaminidase activities frontiersin.org.

The products of chitin degradation, particularly chitooligosaccharides and N-acetylglucosamine, have various potential applications in different industries researchgate.netmdpi.com.

Here is a summary of the main products based on this compound type:

Biosynthesis and Regulatory Mechanisms of Chitinase Expression

Genetic Regulation of Chitinase Production

Genetic regulation of this compound production involves the control of gene expression at the DNA level. Many microorganisms possess multiple this compound genes, which can be scattered across the genome microbiologyresearch.orgoup.com. The expression of these genes is often coordinated, although differential regulation of individual genes can occur depending on the specific environmental conditions or developmental stages microbiologyresearch.orgoup.commdpi.com. In Streptomyces coelicolor, for instance, eight this compound genes have been identified, and their transcription patterns vary in response to the presence of chitin (B13524) microbiologyresearch.org.

Studies in Streptomyces have revealed the importance of conserved direct repeat sequences in the promoter regions of this compound genes for their regulation oup.compnas.org. These sequences can act as binding sites for regulatory proteins that influence transcription oup.compnas.org. For example, the transcriptional regulator DasR in Streptomyces coelicolor binds to these conserved sequences and acts as a dual regulator, affecting the expression of this compound genes and genes involved in N-acetylglucosamine metabolism oup.com. Another response regulator protein, ChiR, has been shown to be essential for the chitin-induced transcription of the chiC this compound gene in Streptomyces coelicolor nih.gov.

In insects, this compound genes also play a vital role in development, particularly during molting, and their expression can be regulated by hormones like 20-hydroxyecdysone (B1671079) (20E) mdpi.comnih.gov.

Transcriptional and Translational Control

Transcriptional control is a primary mechanism regulating this compound production, determining when and how much mRNA is produced from this compound genes microbiologyresearch.orgoup.comapsnet.org. In many chitinolytic microorganisms, the presence of chitin or its degradation products acts as a key signal for the transcriptional induction of this compound genes microbiologyresearch.orgscielo.org.mxresearchgate.net. For example, in Streptomyces coelicolor, the transcription of several this compound genes is induced by colloidal chitin and chitobiose, a dimer of N-acetylglucosamine microbiologyresearch.orgnih.gov. Chitobiose appears to have a more immediate inductive effect than colloidal chitin, suggesting it might be a direct inducer molecule microbiologyresearch.orgnih.gov.

Repression of this compound synthesis by readily utilizable carbon sources, such as glucose, is a common phenomenon observed in many chitinolytic microorganisms microbiologyresearch.orgscielo.org.mxresearchgate.net. This catabolite repression ensures that the organism prioritizes the metabolism of easily available substrates. In Streptomyces coelicolor, glucose repression of this compound genes is mediated, at least in part, by the glucose kinase gene glkA and involves binding to specific regulatory sequences in the promoter regions microbiologyresearch.orgpnas.org. In fungi like Trichoderma atroviride, easily metabolizable carbon sources also act as repressors of this compound expression nih.govscielo.org.mx.

Translational control, which affects the rate at which mRNA is translated into protein, can also play a role in regulating this compound production. While less extensively studied than transcriptional control, there is evidence suggesting that post-transcriptional mechanisms, potentially involving small RNAs, can influence this compound expression plos.org. For instance, in Listeria monocytogenes, a small RNA called LhrA has been shown to downregulate the expression of the chiA this compound gene at the post-transcriptional level plos.org. Studies using transcriptional and translational inhibitors have also indicated that translational control can impact recombinant this compound production researchgate.net.

Inducers and Repressors of this compound Synthesis

This compound synthesis is typically an inducible process, with chitin and its breakdown products serving as the primary inducers microbiologyresearch.orgscielo.org.mxresearchgate.net. Colloidal chitin, chitin flakes, and dimeric N-acetylglucosamine (chitobiose) are known to induce this compound production in various microorganisms microbiologyresearch.orgmdpi.comnih.gov. N-acetylglucosamine itself has also been reported as a good inducer researchgate.net.

Conversely, the presence of easily metabolized carbon sources, particularly glucose, generally represses this compound synthesis microbiologyresearch.orgscielo.org.mxresearchgate.net. This catabolite repression mechanism prevents the organism from expending energy on chitin degradation when more favorable carbon sources are available. Other sugars like xylose can also induce this compound production in some Streptomyces species mdpi.com.

Specific research findings on inducers and repressors include:

In Streptomyces sp. ANU 6277, chitin amended medium was suitable for maximum this compound production scielo.br.

In Cohnella sp. A01, this compound production was induced by chitin and inhibited by monosaccharides like glucose, galactose, mannose, arabinose, and fructose (B13574) elsevier.es. Disaccharides like lactose, sucrose, and maltose (B56501) also detracted from production elsevier.es.

In Aspergillus niger, this compound production was induced by substrates like shrimp shell waste, crab shell powder chitin, or colloidal chitin nih.gov.

In Lecanicillium lecanii, chitin and chitin degradation products like N-acetyl-D-glucosamine act as inducers, while glucose acts as a repressor scielo.org.mx.

Environmental Factors Influencing this compound Expression

Beyond genetic and molecular controls, environmental factors significantly impact this compound expression and activity. These factors include pH, temperature, and the availability of nutrients.

pH Dynamics

The pH of the environment or culture medium plays a critical role in this compound production and activity. Different microorganisms have varying optimal pH ranges for this compound production and activity.

MicroorganismOptimal pH for ProductionOptimal pH for ActivitySource
Bacillus sp. R26.0 - 8.0 (generally)- mdpi.com
Streptomyces macrosporus M16.0 - 8.0 (generally)- mdpi.com
Chitinophaga sp. S1676.0 - 8.0 (generally)- mdpi.com
Paenibacillus sp.6.0 - 8.0 (generally)- mdpi.com
Fungal chitinases-4.0 - 8.0 mdpi.com
Streptomyces sp. ANU 62776- scielo.br
Microbispora sp. V27- scielo.br
S. aureofaciens6.5 - 7- scielo.br
Cohnella sp. A0155 elsevier.es
Bacillus thuringiensis R 1767- researchgate.net
Bacillus subtilis7- researchgate.net
Achromobacter xylosoxydans-8.0 researchgate.net
Paenibacillus sp. D17.05.0
Serratia marcescens XJ-018.0- nih.gov
Aspergillus niger LOCK 62-6.0 - 6.5 nih.gov
Penicillium oxalicum k10-5 researchgate.net
S. marcescens-5.5 researchgate.net

Acidic and alkaline conditions have been shown to negatively affect this compound production in some bacteria researchgate.net. In Vibrio cholerae, higher pH favored the expression of this compound genes nih.govoup.com.

Temperature Modulations

Temperature is another crucial factor influencing both the growth of this compound-producing microorganisms and the activity and stability of the this compound enzyme mdpi.comresearchgate.net.

MicroorganismOptimal Temperature for ProductionOptimal Temperature for ActivityTemperature StabilitySource
Mesophilic microorganisms--- mdpi.com
Fungal chitinases-40 - 50 °C- mdpi.com
Streptomyces sp. ANU 627735 °C-- scielo.br
Microbispora sp. V240 °C-- scielo.br
S. aureofaciens30 - 40 °C-- scielo.br
Cohnella sp. A0170 °C70 °C>50% activity up to 80°C (10-20 min) elsevier.es
Bacillus thuringiensis R 17637 °C-- researchgate.net
Bacillus subtilis37 °C-- researchgate.net
Achromobacter xylosoxidans-45 °C80% stability at pH 8 researchgate.net, Withstands up to 55°C researchgate.net researchgate.net
Paenibacillus sp. D130 °C50 °CHighly thermostable at 45°C (t1/2 36-60h at 40-45°C)
Serratia marcescens XJ-0132 °C-- nih.gov
Penicillium oxalicum k10-40 °C- researchgate.net
S. marcescens-65 °C- researchgate.net

Lower temperatures favored the expression of this compound genes in Vibrio cholerae nih.govoup.com. Some chitinases, particularly from thermophilic organisms, exhibit high thermostability, making them suitable for industrial applications elsevier.esmdpi.comresearchgate.netresearchgate.net.

Nutritional Availability (e.g., Carbon and Nitrogen Sources)

The availability and type of carbon and nitrogen sources in the growth medium significantly influence this compound production. As discussed earlier, chitin and its derivatives are typically required as inducers nih.govmdpi.comresearchgate.net.

Various carbon sources have been tested for their effect on this compound production in different microorganisms:

MicroorganismEffective Carbon Sources (for Production)Repressive Carbon SourcesSource
Chitinophaga sp. S167Swollen chitin, sucrose, cellulose- mdpi.com
Paenibacillus sp.Starch- mdpi.com
Streptomyces sp. ANU 6277Starch, ChitinGlucose, arabinose scielo.br
Cohnella sp. A01Colloidal chitinMonosaccharides, disaccharides, polygalacturonic acid, starch, cellulose elsevier.es
Bacillus subtilisChitin, rice straw- researchgate.net
Serratia marcescens XJ-01Colloidal chitin- nih.gov
Bacterial isolate C27Colloidal chitin, starch- brill.com
Streptomyces pratensisFructose, glucose, maltose, lactoseArabinose, mannitol, sucrose researchgate.net
Aspergillus niger LOCK 62Shrimp shell waste, crab shell powder chitin, colloidal chitinSaccharose nih.gov
Lecanicillium lecaniiChitinGlucose scielo.org.mx

Nitrogen sources also play a vital role in microbial growth and enzyme synthesis. Commonly used nitrogen sources for this compound production include yeast extract, malt (B15192052) extract, casein, and ammonium (B1175870) sulfate (B86663) mdpi.com.

MicroorganismEffective Nitrogen Sources (for Production)Source
Bacillus sp. R2Yeast extract mdpi.com
Streptomyces macrosporus M1KNO3 mdpi.com
Streptomyces sp. ANU 6277Yeast extract, soybean meal scielo.br
Alcaligenes xylosoxydansYeast extract, peptone scielo.br
Cohnella sp. A01Peptone, NH4NO3 elsevier.es
Aspergillus sp. SI-13Ammonium sulfate researchgate.net
Bacillus subtilisPeptone, yeast extract researchgate.net
Paenibacillus sp. D1Urea
Serratia marcescens XJ-01(NH4)2SO4 nih.gov
Bacterial isolate C27Yeast extract brill.com

The optimal concentrations of carbon and nitrogen sources can vary depending on the specific microorganism and fermentation conditions nih.govbrill.com. Metal ions can also influence this compound yield, with some ions enhancing production (e.g., Mn2+, Ca2+, Co2+) and others decreasing it (e.g., Cu2+, Zn2+, Mg2+, Fe2+) mdpi.com.

Salinity Effects

Salinity is a significant environmental factor that can influence this compound expression, particularly in organisms inhabiting marine or estuarine environments. Studies on the intertidal mud crab Macrophthalmus japonicus have shown that changes in salinity affect the transcription of different this compound genes. For instance, exposure to varying salinities (10, 25, and 40 psu) resulted in differential regulation of Mj-chi1, Mj-chi4, and Mj-chi5 transcripts in gills and hepatopancreas over time (1, 4, and 7 days) nih.govresearchgate.net. Mj-chi1 showed significant up-regulation at day 4 in the hepatopancreas across different salinities, while Mj-chi4 exhibited late up-regulation (day 7) nih.govresearchgate.net. In the gills, Mj-chi1 displayed early up-regulation (day 1) at high salinity (40 psu), though its expression decreased over time, becoming down-regulated by day 7 nih.gov. Mj-chi4 in the gills showed time-dependent late up-regulation (day 7) at high salinity nih.govresearchgate.net. These findings suggest that this compound transcription in the gills is more sensitive to salinity stress than in the hepatopancreas in this species nih.govresearchgate.net. Another study on the marine crab Portunus trituberculatus found that low salinity stress (11‰) significantly inhibited the expression of the PtCht-1 gene in both hepatopancreas and hemolymph, with expression levels substantially down-regulated compared to control groups doi.org. This inhibition by low salinity was also observed to potentially impact the crab's immune function and response to pathogen infection doi.org. In plants, while primarily known for roles in defense, some this compound genes are also responsive to salt stress. For example, the expression of LcCHI2, a this compound gene from Leymus chinensis, was up-regulated by NaCl treatment in transgenic tobacco and maize, contributing to saline-alkali stress tolerance frontiersin.org.

Here is a summary of observed salinity effects on this compound gene expression in selected organisms:

OrganismGene/TranscriptTissueSalinity ConditionTime PointObserved EffectCitation
Macrophthalmus japonicusMj-chi1Hepatopancreas10, 25, 40 psuDay 4Significant Up-regulation nih.govresearchgate.net
Macrophthalmus japonicusMj-chi4Hepatopancreas10, 25, 40 psuDay 7Late Up-regulation nih.govresearchgate.net
Macrophthalmus japonicusMj-chi1Gills40 psuDay 1Early Up-regulation nih.gov
Macrophthalmus japonicusMj-chi1Gills40 psuDay 7Down-regulation nih.gov
Macrophthalmus japonicusMj-chi4Gills40 psuDay 7Late Up-regulation nih.govresearchgate.net
Portunus trituberculatusPtCht-1Hepatopancreas11‰6 h0.22-fold expression doi.org
Portunus trituberculatusPtCht-1Hemolymph11‰6 h0.02-fold expression doi.org
Leymus chinensisLcCHI2Whole Plant400 mM NaCl24 hUp-regulation frontiersin.org
Leymus chinensisLcCHI2Whole Plant100 mM Na₂CO₃12 & 24 h>2-fold increase frontiersin.org

Hormonal Regulation in Specific Organisms (e.g., Insects, Plants)

Hormones play a crucial role in regulating this compound expression, particularly in organisms where chitin metabolism is linked to developmental processes like molting in insects or defense responses in plants.

Insects, which rely on chitin for their cuticle and peritrophic matrix, exhibit strict hormonal control over this compound activity during molting nih.govbiologists.com. The molting hormone 20-hydroxyecdysone (20HE) has been shown to induce a significant increase in chitinolytic enzyme activity in isolated larval abdomens of Manduca sexta and Bombyx mori nih.gov. This increase in activity is linked to elevated transcript levels for this compound genes nih.gov. Studies have demonstrated that 20HE can upregulate the expression of specific this compound genes, such as BdCht2 in the oriental fruit fly Bactrocera dorsalis, suggesting its involvement in chitin degradation during insect molting mdpi.com.

In plants, chitinases are considered pathogenesis-related (PR) proteins and their expression is often induced by phytohormones involved in defense signaling pathways researchgate.net. Ethylene (B1197577) and jasmonate, key plant hormones, are known to play a significant role in modulating local defense responses against pathogens, including the regulation of this compound activity researchgate.net. Salicylic acid and benzothiadiazole have also been shown to stimulate the expression of certain this compound genes, such as Cmchi1 in muskmelon seeds, after radicle emergence cambridge.org. This hormonal regulation contributes to the plant's defense system against potential fungal pathogens researchgate.netcambridge.org.

Intercellular Signaling Pathways in Microbial Systems

In microbial systems, particularly in bacteria, chitinases are involved in the degradation of environmental chitin for nutrient acquisition and can also act as virulence factors during infection of hosts, including those without chitin nih.govsemanticscholar.org. While the search results did not provide extensive details on specific intercellular signaling pathways regulating this compound expression between microbial cells, they highlight the context of microbial this compound activity and its interaction with other organisms.

Bacterial chitinases are known to interact with other microbes. For instance, Pseudomonas aeruginosa chitinases (FI and FII) exhibit lysozyme (B549824) activity, targeting the cell walls of other bacterial species and inhibiting their growth nih.gov. This suggests a role in microbial competition, potentially mediated by signaling or direct enzymatic interaction. Additionally, bacterial species like P. aeruginosa can target chitin in the cell walls of fungal pathogens, indicating inter-kingdom interactions where chitinases play a role nih.gov.

In the context of host-pathogen interactions, bacterial chitinases can target host components containing N-acetylglucosamine, the monomer of chitin, such as glycoproteins and glycolipids semanticscholar.org. The expression of these bacterial chitinases can be influenced by regulatory systems within the bacterium. For example, in Listeria monocytogenes, the expression of chitinases ChiA and ChiB is influenced by positive regulators like σB and PrfA, as well as the agr system, while the small RNA LhrA has an inhibitory effect asm.org. This indicates complex intracellular regulatory networks controlling this compound production in response to environmental cues or host presence, which could be indirectly linked to intercellular signaling in a community or during infection.

Furthermore, studies on plant-microbe interactions show that plants can recognize bacterial elicitors, leading to the induction of extracellular chitinases as part of their basal defense apsnet.org. This represents an intercellular signaling event between plant and bacterial cells, where bacterial molecules trigger this compound expression in the plant.

Developmental and Tissue-Specific Expression Patterns

This compound expression is often highly regulated in a developmental and tissue-specific manner, reflecting the diverse roles of these enzymes throughout an organism's life cycle and in different tissues.

In insects, chitinases exhibit distinct expression patterns correlated with developmental stages, particularly during molting mdpi.compnas.org. Different groups of insect chitinases show varied expression profiles pnas.org. For example, in Bactrocera dorsalis, high expression levels of BdCht2 were observed during the larval-pupal and pupal-adult transitions, suggesting its involvement in chitin degradation for molting mdpi.com. Similarly, in Spodoptera exigua, two this compound genes showed increased expression before each molting and during the prepupae and eclosion stages mdpi.com. Group I insect this compound mRNAs and proteins typically reach maximal levels during larval and pupal molting periods and decrease afterward pnas.org.

In plants, chitinases are expressed in various tissues, including roots, leaves, flowers, stems, and seeds, often with tissue-specific patterns cambridge.orgnih.govmdpi.comresearchgate.net. In watermelon (Citrullus lanatus), ClChi genes were primarily expressed in roots (52.17%), leaves (26.09%), and flowers (34.78%) nih.gov. In muskmelon seeds (Cucumis melo), both acidic and basic this compound isoforms were found in endosperm tissue during imbibition and after radicle emergence, while basic isoforms were detected in embryonic axes before germination, indicating developmental and tissue-specific regulation cambridge.org. Specific genes like Cmchi1 and Cmchi2 in muskmelon showed expression limited to radicles of germinating seeds and roots of mature plants cambridge.org. Maize this compound genes also exhibit tissue-specific expression profiles across different developmental stages mdpi.comresearchgate.net. For instance, ZmChi1 showed elevated transcript abundance before 10 days post-pollination in whole seeds, while ZmChi43 and other genes were highly expressed after this stage mdpi.com.

In crustaceans, this compound expression also varies among tissues. In Macrophthalmus japonicus, Mj-chi1 and Mj-chi4 were constitutively expressed in tested tissues, with strong expression in the hepatopancreas, while Mj-chi5 showed the highest expression in the stomach nih.govresearchgate.net. In Portunus trituberculatus, PtCht-1 was expressed in all tested tissues, with the highest expression in the hepatopancreas doi.org.

These examples highlight how the specific functions of chitinases, whether in development, defense, or nutrient utilization, are reflected in their precisely controlled expression patterns across different tissues and developmental stages.

Biological Roles and Functional Significance of Chitinase

Roles in Microbial Systems

Microorganisms, particularly bacteria and fungi, are significant producers and utilizers of chitinases, employing these enzymes for various purposes essential for their survival, growth, and interactions within their environment sci-hub.seaimspress.comnih.gov.

Nutrient Acquisition and Recalcitrant Carbon Cycling

Chitin (B13524) represents a vast reservoir of carbon and nitrogen in many ecosystems, including marine, soil, and rhizosphere environments aimspress.comnih.govfrontiersin.org. Microbial chitinases are fundamental to the breakdown of this recalcitrant polymer, making the embedded nutrients accessible for microbial growth and metabolism sci-hub.seaimspress.comnih.gov. Chitin hydrolysis by chitinases yields low-molecular-weight products such as chitooligosaccharides (COS) and N-acetyl-D-glucosamine (GlcNAc), which can be readily assimilated by microorganisms as sources of carbon and nitrogen sci-hub.se. This process is a critical link in the global carbon and nitrogen cycles, facilitating the turnover of organic matter frontiersin.org.

In marine environments, chitinolytic bacteria are crucial for cycling the large amounts of chitin derived from the molted exoskeletons of crustaceans and other chitin-containing organisms aimspress.comnih.gov. Similarly, in soil and the rhizosphere, bacteria utilize chitin from insects and fungi as a primary source of carbon and nitrogen aimspress.comnih.gov. The efficiency of chitin degradation and subsequent nutrient cycling can be influenced by factors such as the composition of the microbial community and the availability of other substrates frontiersin.org.

Fungal Morphogenesis and Cell Wall Remodeling

Chitin is a major structural component of fungal cell walls, providing rigidity and stability asm.orgmdpi.com. Fungal chitinases play a vital role in the dynamic process of cell wall remodeling, which is essential for various stages of fungal growth and morphogenesis, including hyphal elongation, branching, septum formation, and cell separation asm.orgmdpi.comdavidmoore.org.uk. These enzymes work in concert with chitin synthases, maintaining a balance between chitin synthesis and degradation to ensure the plasticity required for these morphological changes asm.org.

Specific chitinases are involved in different aspects of fungal development. For instance, some chitinases are crucial for cell separation during yeast growth, mediating the degradation of remnant chitin in the division zone between mother and daughter cells asm.org. In filamentous fungi, chitinases can be involved in processes like spore germination and hyphal growth davidmoore.org.uk. The functional diversity and potential redundancy among fungal chitinases highlight their importance in maintaining cell wall integrity and facilitating morphological transitions throughout the fungal life cycle mdpi.com.

Interspecific Antagonism and Interactions

Chitinases play a significant role in the antagonistic interactions between different microorganisms, particularly in the context of biological control aimspress.comnih.goventomoljournal.com. Microorganisms, such as certain bacteria and fungi (e.g., Trichoderma species), produce and secrete chitinases that can degrade the cell walls of competing fungi, thereby inhibiting their growth and development entomoljournal.comdavidmoore.org.ukmdpi.com. This enzymatic attack weakens the structural integrity of the target organism's cell wall, leading to lysis and death mdpi.com.

The production of chitinases, often in combination with other hydrolytic enzymes like glucanases, is a key mechanism by which some beneficial microorganisms exert biocontrol activity against plant pathogenic fungi mdpi.comnih.gov. This antagonistic activity can occur in various environments, including the rhizosphere, where interactions between plant growth-promoting rhizobacteria (PGPR) and fungal pathogens are critical mdpi.comslu.se. Furthermore, chitinases can be involved in more complex interspecific interactions, such as those between nematodes and symbiotic microbes, where nematode-secreted chitinases can suppress beneficial microbial symbiosis nih.gov.

Roles in Plant Systems

Plants also produce chitinases, which are recognized as important components of their defense mechanisms against potential pathogens, particularly fungi researchgate.netpnas.orgmdpi.com.

Defense Responses Against Fungal Pathogens

Plant chitinases are considered pathogenesis-related (PR) proteins and are strongly expressed when plants are under pathogen stress, especially from fungal infections researchgate.netpnas.org. Since chitin is a major component of fungal cell walls and is absent in plants, plant chitinases can directly target and degrade the fungal cell wall, inhibiting hyphal growth and damaging the pathogen researchgate.netfrontiersin.orgpnas.orgmdpi.com. This enzymatic activity is a direct mechanism of defense pnas.org.

Evidence supporting the role of plant chitinases in defense includes the observation that purified chitinases can inhibit fungal growth in vitro, and the overexpression of certain chitinases in transgenic plants can confer increased resistance to fungal pathogens in vivo researchgate.netpnas.org. The degradation of chitin by plant chitinases also releases chitooligosaccharides, which can act as signaling molecules (elicitors) that trigger further plant defense responses, such as the activation of other defense-related enzymes, the production of antimicrobial compounds (phytoalexins), and the induction of systemic acquired resistance researchgate.netpnas.org.

Plant chitinase activity is regulated by plant hormones like ethylene (B1197577) and jasmonate, which play a role in modulating local defense responses researchgate.net. The co-evolutionary arms race between plants and fungal pathogens has also driven the rapid evolution of plant chitinases, particularly in their active sites, as fungi may develop defenses against chitinolytic activity, such as inhibitors pnas.orgglycoforum.gr.jp. The effectiveness of plant chitinases can be enhanced when combined with other PR proteins that target different cell wall components, such as β-1,3-endoglucanase, which degrades the glucan matrix in fungal cell walls pnas.orgglycoforum.gr.jp.

While plant chitinases are primarily known for their role in defense, root-secreted chitinases may also contribute to plant growth by degrading chitin in the rhizosphere, releasing nitrogen that plants can utilize frontiersin.org.

Defense Responses Against Insect Herbivores

While plant chitinases are well-established in antifungal defense, their role in defense against insect herbivores is also recognized. Chitin is a significant component of the insect exoskeleton and peritrophic matrix lining the gut. ijbs.comabjournals.org Plant chitinases can potentially degrade chitin in the insect gut, interfering with digestion and development. abjournals.org

Research has shown that plant chitinases can be induced during herbivory. For instance, studies on maize (Zea mays) have identified plant chitinases, such as Pr4 and Endothis compound A, that are induced during feeding by fall armyworm (Spodoptera frugiperda) larvae. oup.com These plant chitinases can be deposited on the host plant through insect frass. oup.com Interestingly, these deposited plant chitinases have been observed to suppress herbivore-induced defenses in the maize plant, potentially benefiting the insect. oup.com This highlights a complex interaction where insects may co-opt plant defense proteins. oup.com

Transgenic plants expressing this compound genes have demonstrated enhanced resistance to certain insect pests. hep.com.cn For example, a this compound from the pitcher plant Nepenthes khasiana (NkChit2b-1) conferred broad-spectrum resistance against chitin-containing phytopathogenic fungi and insect pests when expressed in transgenic plants. hep.com.cn This this compound also affected the development of beet armyworm (Spodoptera exigua), accelerating egg hatching but delaying larval development, and showed antifeedant activity. hep.com.cn

Contributions to Plant Growth and Development

Beyond defense, plant chitinases are also implicated in various aspects of plant growth and development. mdpi.comresearchgate.nettandfonline.commdpi.com Their roles can include participation in embryogenesis, ethylene synthesis, cell wall remodeling, cell separation, and programmed cell death. nih.govmdpi.comresearchgate.netmdpi.com

Chitinases can influence plant growth by improving tolerance to both biotic and abiotic stresses, which can otherwise diminish crop productivity. researchgate.netmdpi.com Additionally, by breaking down chitin in the rhizosphere (the soil area around plant roots), plant root-associated chitinases may release essential nutrients that plants can utilize for growth and development. frontiersin.orgnih.gov

Participation in Plant-Microbe Symbiotic Interactions

Chitinases play a complex role in plant interactions with microbes, participating in both defense against pathogens and facilitating symbiotic relationships. mdpi.comnih.govresearchgate.net While chitin from pathogens triggers defense responses, chitin-derived molecules also act as signaling molecules in beneficial interactions. mdpi.comoup.com

In legume-rhizobia symbiosis, where bacteria form nitrogen-fixing nodules on plant roots, chitin-based "Nod factors" from the bacteria are crucial signaling molecules. mdpi.comnih.gov Plant chitinases are involved in the recognition and formation of connections with nitrogen-fixing bacteria and mycorrhizal fungi. mdpi.com Some plant chitinases induced during legume-rhizobia symbiosis are thought to cleave Nod factors, potentially modulating their levels to prevent the activation of plant immune responses that could hinder symbiosis. nih.gov This suggests a delicate balance where this compound activity is required for proper symbiotic development. nih.gov Studies in Medicago truncatula have shown differential expression of this compound genes depending on whether the plant is interacting with a mycorrhizal fungus, a nodulating bacterium, or a pathogen. mdpi.com

Involvement in Abiotic Stress Responses

This compound expression in plants is also influenced by various abiotic stress conditions, including cold, drought, high salt concentration, osmotic stress, wounding, and heavy metal stress. nih.govresearchgate.netnih.govmdpi.comtandfonline.comresearchgate.nettandfonline.comfrontiersin.org This suggests a role for chitinases in plant tolerance to these environmental challenges. researchgate.netnih.govfrontiersin.org

For example, studies in Arabidopsis thaliana have shown that certain this compound genes are strongly induced by salt and wound stresses. tandfonline.com Overexpression of specific this compound genes has been shown to improve tolerance to saline-alkali stress in transgenic plants like tobacco and maize. frontiersin.org Some class II chitinases have been reported to be involved in abiotic stress responses and can function as antifreeze proteins under cold stress. frontiersin.org The induction of chitinases under abiotic stress might be linked to crosstalk between biotic and abiotic stress signaling pathways. tandfonline.com

Roles in Animal Systems

Chitinases are also found in a variety of animal organisms, where they perform essential functions, particularly in those that consume chitin or possess chitinous structures. nih.govnih.gov

Digestive Processes in Chitin-Feeding Organisms

In animals that feed on chitin-containing organisms, such as insects or crustaceans, chitinases are crucial for breaking down chitin in the diet to facilitate nutrient absorption. nih.govnih.gov

Many chitinivorous bacteria are found in the digestive tracts of animals and contribute to chitin degradation. nih.govresearchgate.net However, some animals, including certain fish and mammals, possess endogenous chitinases in their digestive systems. nih.govglobalseafood.orgwikipedia.orgmdpi.comnih.gov The levels of these endogenous chitinases can be related to the animal's feeding behavior. nih.gov

For instance, acidic this compound (Chia) is highly expressed in the stomach tissues of mice, chickens, and pigs, and it contributes to chitin digestion in their gastrointestinal tracts. nih.gov Studies have shown that the levels of Chia mRNA in the stomach tissues of various livestock and domestic animals are influenced by their feeding habits. nih.gov While some studies suggest that endogenous this compound activity in fish might not be sufficient for complete chitin digestion, others indicate that fish can digest chitin and potentially utilize it as a nutrient source, with this compound activity detected in their digestive tracts. globalseafood.orgmdpi.com The products of chitin degradation by chitinases, such as chitooligosaccharides, may also act as prebiotics, promoting the growth of beneficial gut bacteria and improving nutrient absorption. globalseafood.orgmdpi.com

Innate Immune Responses (e.g., Insect Immunity)

Chitin plays a significant role in the structure and protection of insects, forming the exoskeleton and the peritrophic matrix (PM) lining the gut. biomedres.usmdpi.comsci-hub.se The PM acts as a protective barrier for the midgut epithelium against mechanical damage and pathogen infection. mdpi.com Insect chitinases are crucial for the turnover and remodeling of these chitin-containing structures, particularly during molting. nih.govnih.gov Beyond their role in development, insect chitinases also participate in innate immune responses. nih.govnih.gov

Chitin oligosaccharides, produced from the degradation of chitin by chitinases, are thought to play an important role in insect immunity against microorganisms. sci-hub.se This immune strategy in insects appears to share similarities with plant defense mechanisms against fungal infections, where chitin oligosaccharides are known to activate plant this compound genes involved in defense responses. sci-hub.se

Chitinases can contribute to insect defense against pathogens, including fungi and bacteria, by degrading their chitin-containing cell walls. nih.govresearchgate.net This degradation can weaken or perforate the pathogen's structure, making it vulnerable. cambridge.org For example, some insect chitinases have demonstrated antifungal activity against phytopathogenic fungi. abjournals.org Chitinases are also components of some insect venoms, potentially aiding in overcoming the host's defenses. nih.gov

Studies have shown that this compound activity in the mosquito gut increases after blood-feeding, suggesting a role in defense against pathogens like Plasmodium. nih.gov A fat body-specific this compound in insects may also have a role in immune defense against chitin-containing pathogens. nih.gov

Research findings highlight the antibacterial effect of this compound from the integument of the Mediterranean flour moth, Ephestia kuehniella. This enzyme inhibited the growth of both Gram-positive (Bacillus subtilis, Bacillus thuringiensis) and Gram-negative (Escherichia coli) bacteria in studies. cambridge.org

Evolutionary Adaptations for Dietary Niche Specialization

The presence and activity of chitinases in animals, particularly mammals, are strongly linked to their dietary habits, reflecting evolutionary adaptations for digesting chitin-rich food sources like insects. biorxiv.orgresearchgate.netresearchgate.net The ancestors of placental mammals are believed to have been insectivores, suggesting that modern mammals may have inherited the capacity to digest insects. nih.gov

Comparative genomic analyses have revealed a correlation between the number of functional this compound acidic (CHIA) paralogs in placental mammals and the percentage of invertebrates in their diet. biorxiv.orgberkeley.eduoup.com Mammals with a high proportion of insects in their diet generally retain more functional CHIA paralogs compared to those with low insect consumption. biorxiv.orgberkeley.edu For instance, highly insectivorous species, where 80% to 100% of the diet consists of insects, often possess five functional this compound genes, which is thought to represent the ancestral condition for placental mammals. berkeley.edu

Examples of mammals with multiple functional this compound genes adapted for insectivory include aardvarks and certain armadillos, which have five functional genes, and the southern tamandua (a type of anteater), which has four functional CHIA paralogs (CHIA1, CHIA2, CHIA3, and CHIA4). biorxiv.orgberkeley.edu

Conversely, in carnivorous and herbivorous lineages with a low or absent chitin-containing diet, a widespread loss or inactivation (pseudogenization) of CHIA genes has been observed. biorxiv.orgresearchgate.netresearchgate.netnih.gov Herbivorous animals, such as cattle, exhibit significantly lower this compound activity compared to omnivorous species like mice, attributed in part to specific mutations in their CHIA genes. researchgate.netnih.gov

Despite convergent morphological adaptations for ant-eating in species like pangolins and anteaters, comparative transcriptomic analyses have shown divergent molecular mechanisms for chitin digestion, reflected in their distinct this compound gene repertoires and expression patterns. biorxiv.orgoup.com For example, while the southern tamandua expresses multiple CHIA paralogs in its digestive organs, the Malayan pangolin, another ant-eating specialist, primarily overexpresses a single functional paralog, CHIA5, across its digestive tract. biorxiv.orgoup.comnih.gov

The evolution of this compound paralogs has also involved functional specialization. biorxiv.orgnih.gov Differences in the ability to bind and degrade chitin have been observed among different CHIA paralogs. nih.gov

Furthermore, the gut microbiome can play a complementary role in dietary adaptation for chitin digestion. biorxiv.orgasm.org Studies on myrmecophagous mammals suggest that while host-encoded chitinases are important, chitinolytic bacteria in the gut may also contribute significantly to breaking down the chitinous exoskeletons of prey. asm.org Metagenomic analyses of the gut microbiota of these mammals have identified bacterial species carrying this compound genes, highlighting their potential role in facilitating prey digestion. asm.org

Here is a summary of this compound gene presence and diet in some mammalian examples:

Mammal SpeciesPrimary DietNumber of Functional CHIA ParalogsKey this compound Expression/AdaptationSource(s)
Ancestral PlacentalHighly Insectivorous5Represents the likely ancestral condition berkeley.eduoup.com
Southern TamanduaAnt/Termite Specialist4 (CHIA1, CHIA2, CHIA3, CHIA4)Different paralogs expressed in various digestive organs biorxiv.orgoup.com
Malayan PangolinAnt/Termite Specialist1 (CHIA5)CHIA5 overexpressed in all major digestive organs biorxiv.orgoup.comnih.gov
AardvarkAnt/Termite Specialist5High number of functional genes associated with insectivorous diet berkeley.edu
Certain ArmadillosAnt/Termite Specialist5High number of functional genes associated with insectivorous diet berkeley.edu
TarsiersInsectivorous5High number of functional genes among primates berkeley.edu
MiceOmnivorousHigh this compound activityHigher this compound activity compared to herbivores nih.gov
CattleHerbivorousLow this compound activityReduced activity due to genetic alterations (e.g., R128H mutation) researchgate.netnih.gov
Carnivorous speciesNon-insect basedFew or none (inactivated/lost)Gene inactivation or pseudogenization biorxiv.orgresearchgate.netresearchgate.netnih.gov

Table: Relationship between Mammalian Diet and Functional CHIA Paralogs

Evolutionary Biology of Chitinases

Phylogenetic Relationships Across Domains of Life

Phylogenetic analyses reveal distinct evolutionary lineages for chitinases across the domains of life. GH18 chitinases, being widely distributed, show ancient origins and diversification in archaea, prokaryotes, and eukaryotes nih.govresearchgate.netscienceopen.com. Within eukaryotes, GH18 chitinases have undergone significant evolutionary dynamics, including gene duplication and loss nih.govresearchgate.net. For instance, the human genome encodes eight GH18 family members, which are thought to have originated from ancient genes present during the bilaterian expansion nih.govresearchgate.net. Phylogenetic studies of GH18 proteins in animals reveal major phylogenetic groups, including chitobiases, chitinases/chitolectins, and stabilin-1 interacting chitolectins nih.gov.

GH19 chitinases, while primarily found in plants, also exist in some bacteria and nematodes nih.gov. Their distribution and phylogenetic relationships suggest a different evolutionary trajectory compared to GH18 enzymes nih.govmdpi.com. Studies on plant chitinases often classify them into different classes (Classes I to VII), which can belong to either the GH18 or GH19 families mdpi.commdpi.com. Phylogenetic analysis of these classes reveals evolutionary relationships and suggests that different groups may have originated from distinct ancestral genes mdpi.com.

Phylogenetic comparisons of chitinases from different domains of life highlight the ancient nature of these enzymes and their diversification driven by ecological and biological pressures related to chitin (B13524) synthesis and degradation geomar.de.

Evolutionary Trajectories of Chitinase Gene Families

The evolution of this compound gene families is characterized by dynamic processes such as gene duplication, loss, and diversification nih.govresearchgate.netnih.gov. A birth-and-death model of evolution is a prominent feature of the GH18 family's history nih.govresearchgate.net. Gene expansion and contraction have occurred in various lineages, contributing to the observed differences in this compound gene family size and enzyme types across species nih.govmicrobiologyresearch.org.

In fungi, for example, the size and types of this compound genes vary significantly with species evolution, particularly in certain groups nih.govmicrobiologyresearch.org. Gene expansion and contraction have been observed in most fungal taxa, with significant events noted in orders like Hypocreales nih.govmicrobiologyresearch.org. These evolutionary trajectories are speculated to be linked to fungal lifestyle, such as mycoparasitism and entomopathogenic abilities nih.gov.

In mammals, the GH18 family has also experienced a dynamic evolutionary history. While the family expanded significantly in chitinous protostomes, it declined in early deuterostomes and expanded again in late deuterostomes, with a notable increase in gene number after the avian/mammalian split nih.gov. The evolution of mammalian this compound genes, particularly the this compound acidic (CHIA) paralogs, has been shaped by pseudogenization events linked to dietary adaptation oup.combiorxiv.org.

Plant this compound gene families have also undergone expansion through mechanisms like tandem and segmental duplication mdpi.comnih.gov. Studies in species like tomato and maize show that this compound genes are distributed across chromosomes, and duplication events have played a role in their diversification mdpi.comnih.govnih.gov.

Adaptive Molecular Evolution and Selective Pressures

Adaptive molecular evolution, driven by selective pressures, has played a significant role in shaping the diversity and function of chitinases. The ratio of non-synonymous to synonymous substitution rates (dN/dS or ω) is often used to detect positive selection, where advantageous mutations are fixed scielo.brucl.ac.uk.

Evidence of positive selection has been found in this compound genes, particularly in regions related to interactions with substrates or inhibitors stjohns.edunih.govscielo.brumn.edupnas.org. In plants, chitinases are crucial for defense against fungal pathogens, and coevolutionary arms races between plants and pathogens can drive rapid adaptive evolution in this compound genes scielo.brumn.edupnas.org. Studies on plant chitinases have identified specific amino acid sites under positive selection, suggesting their importance in adapting to pathogen challenges scielo.brumn.edu.

In animals, selective pressures related to diet have influenced this compound evolution. For instance, in insectivorous mammals like anteaters and pangolins, divergent molecular mechanisms within the this compound gene family underlie convergent adaptation to a chitin-rich diet oup.combiorxiv.org. The expansion of the this compound gene family in vertebrates has also been proposed to be related to the emergence of the innate and adaptive immune systems researchgate.net.

The selective pressures acting on chitinases can vary depending on the organism's environment, lifestyle, and interactions with other organisms. These pressures can lead to the diversification of this compound functions, including roles in digestion, defense, and development stjohns.edumicrobiologyresearch.org.

Conservation and Divergence of Catalytic and Accessory Domains

Chitinases typically consist of a catalytic domain responsible for hydrolyzing the β-1,4 glycosidic bonds in chitin and often include accessory domains, such as chitin-binding domains (CBDs) mdpi.comresearchgate.netnih.gov. The catalytic domains of GH18 and GH19 chitinases have distinct structures and mechanisms plos.orgnih.gov. GH18 catalytic domains often have a (β/α)8 TIM barrel fold with a conserved DxDxE motif, while GH19 catalytic domains are rich in α-helices and have a different catalytic mechanism plos.orgnih.gov.

While the catalytic domains contain conserved residues essential for enzymatic activity, other regions, particularly loops and surface-exposed areas, can exhibit higher variability nih.gov. This variability in non-essential regions may contribute to functional divergence and adaptation to specific substrates or conditions nih.gov.

Studies have shown that even within the same this compound class or family, there can be variations in domain architecture and sequence, leading to functional differences mdpi.comnih.govcambridge.org. The conservation of catalytic residues highlights their essential role, while the divergence in accessory domains and other regions contributes to the functional diversity observed in chitinases across different organisms nih.govmdpi.comresearchgate.net.

Genomic Synteny and Chromosomal Location of this compound Genes

Genomic synteny, the conservation of gene order on chromosomes, and the chromosomal location of this compound genes provide insights into their evolutionary history and potential functional relationships. This compound genes are often found distributed across multiple chromosomes within a genome mdpi.comnih.govnih.gov.

Studies in plants like tomato and maize have mapped the chromosomal locations of this compound genes and analyzed their syntenic relationships within and between species mdpi.commdpi.comnih.govnih.gov. These analyses can reveal patterns of gene duplication, such as tandem and segmental duplications, which contribute to gene family expansion mdpi.comnih.govnih.gov. Synteny analysis between related species can also identify orthologous gene pairs, indicating conserved evolutionary relationships nih.govnih.gov.

In some cases, this compound genes are found in clusters on chromosomes, which may suggest co-regulation or functional relatedness nih.govoup.com. For example, in Eucalyptus grandis, clusters of this compound genes have been identified on specific chromosomes, and some of these clusters show differential expression in response to biotic stress oup.com. The co-location of this compound genes with other defense-related genes, such as protein-kinase LRR genes, has also been observed, potentially indicating active transcriptional zones in response to pathogens oup.com.

In mammals, despite a dynamic evolutionary history with gene losses, a high degree of synteny has been observed among this compound paralogs biorxiv.org. For instance, the human GH18 gene family is closely linked to the major histocompatibility complex paralogon on chromosome 1, suggesting a potential link to the immune system nih.gov.

Analyzing genomic synteny and chromosomal location helps to understand the large-scale evolutionary events that have shaped this compound gene families and provides clues about potential functional interactions and regulatory mechanisms.

This compound-Related Compound and PubChem CID

Research Methodologies and Advanced Techniques in Chitinase Studies

Gene Mining and Identification Strategies

The identification of novel chitinase genes is a crucial first step in exploring the diversity and potential applications of these enzymes. Gene mining strategies often leverage bioinformatics tools and sequence databases. A common approach involves using known this compound gene or protein sequences as queries in BLAST searches against genomic or transcriptomic databases of various organisms, including bacteria, fungi, plants, and insects. frontiersin.orgoup.comcdnsciencepub.com This process helps identify putative this compound-like proteins based on sequence similarity, particularly within conserved catalytic domains such as Glycosyl Hydrolase family 18 (GH18) and GH19. frontiersin.orgcdnsciencepub.comjabonline.in

Hidden Markov Models (HMMs) of known this compound domains, such as those found in Pfam databases, are also employed to scan genomes for sequences containing these characteristic motifs. jabonline.in Once candidate genes are identified, further in silico analysis is performed to predict gene structure, conserved motifs, signal peptides, and domain architecture. frontiersin.orgjabonline.inmdpi.com This bioinformatics-driven identification can reveal insights into potential function and localization. frontiersin.org

Beyond sequence homology, functional screening of microbial communities from diverse habitats, including soils and aquatic environments, can be used to identify novel this compound producers. nih.govresearchgate.net Culture-independent methods, such as PCR-DGGE and pyrosequencing targeting this compound genes like chiA, allow for the assessment of chitin-degrading microbial community diversity and abundance in unexplored environments. researchgate.netnih.gov This "biomining" of environmental DNA helps uncover a vast, uncultured diversity of this compound-encoding genes. researchgate.netmicrobiologyresearch.org

Molecular Cloning and Expression Systems

Following gene identification, molecular cloning techniques are essential for isolating and manipulating this compound genes for further study and recombinant protein production. The process typically involves amplifying the target gene using PCR with specific primers designed based on the identified sequence. mdpi.comscirp.orgmdpi.com For isolating full-length cDNA sequences, especially when starting with limited information, techniques like Rapid Amplification of cDNA Ends (RACE) are often employed. mdpi.comscirp.orgnih.gov

The amplified gene is then ligated into a suitable cloning vector, such as pMD19-T or pCR2.1, for propagation and sequencing to confirm the gene sequence. mdpi.comals-journal.com Subsequently, the this compound gene is subcloned into an expression vector, which contains regulatory elements like promoters and terminators, necessary for protein synthesis in a host organism. als-journal.comnih.gov Restriction enzymes are commonly used for directional cloning into expression vectors, often incorporating tags like a 6xHis-tag for subsequent purification. als-journal.com

Heterologous Expression for Recombinant this compound Production

Heterologous expression, the production of a protein in a host organism different from its origin, is widely used to obtain sufficient quantities of this compound for research and industrial applications. Various expression systems are utilized, each with its advantages and disadvantages.

Escherichia coli: E. coli is a popular host due to its rapid growth, ease of genetic manipulation, and high expression levels. nih.govtandfonline.com Different promoters, such as tac and T7, are used to drive this compound expression in E. coli. nih.govtandfonline.comnih.gov However, high expression levels can sometimes lead to the formation of inactive inclusion bodies. nih.gov Recombinant chitinases from various sources, including Serratia marcescens and Clostridium paraputrificum, have been successfully expressed in E. coli. nih.govraybiotech.comscielo.br

Pichia pastoris: This methylotrophic yeast is another widely used system for heterologous protein expression, known for its ability to perform post-translational modifications like glycosylation and secrete recombinant proteins into the culture medium. nih.govals-journal.comresearchgate.net The AOX1 promoter is commonly used for high-level, methanol-inducible expression in P. pastoris. als-journal.com Recombinant chitinases from Bacillus licheniformis and Trichoderma harzianum have been successfully produced in P. pastoris. als-journal.comresearchgate.net

Other Systems: Other host organisms, including Bacillus subtilis and Pseudomonas fluorescens, have also been explored for heterologous this compound expression. scielo.brscispace.com The choice of expression system depends on factors such as the origin of the this compound, the requirement for post-translational modifications, and the desired yield and solubility of the recombinant protein. tandfonline.comnih.gov

Optimizing expression conditions, including host strain, culture density, inducer concentration, induction temperature, and time, is crucial for maximizing the production of active, soluble recombinant this compound. nih.govtandfonline.com

Enzyme Purification Protocols for Academic Research

Purification of this compound is necessary to obtain a highly pure enzyme preparation for detailed biochemical characterization, structural studies, and activity assays without interference from other proteins. Purification protocols typically involve a combination of techniques based on the enzyme's physical and chemical properties.

Initial steps often involve separating the enzyme from the host cells or culture medium. For secreted enzymes, the culture supernatant is collected. For intracellular enzymes, cell lysis is performed. cabidigitallibrary.orgacademicjournals.org Crude enzyme preparations can be obtained by methods like ammonium (B1175870) sulfate (B86663) precipitation, which concentrates the protein. cabidigitallibrary.orgaimspress.com

Chromatographic techniques are widely used for subsequent purification steps. Affinity chromatography, particularly using chitin (B13524) matrices, is highly effective as chitinases bind specifically to their substrate. researchgate.net Ion-exchange chromatography separates proteins based on their charge, while size exclusion chromatography separates them based on size. acs.org Hydrophobic interaction chromatography and other methods may also be employed depending on the specific this compound.

Monitoring enzyme activity and protein concentration at each purification step is essential to track the this compound and assess purification efficiency. cabidigitallibrary.org Techniques like SDS-PAGE are used to analyze the purity and molecular weight of the enzyme throughout the process. aimspress.comsigmaaldrich.com The specific activity (units of enzyme activity per milligram of protein) typically increases with purification. Research findings often present purification tables summarizing these metrics.

Example Purification Data (Illustrative):

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Purification FoldYield (%)
Crude Extract1000500051100
Ammonium Sulfate Ppt.500400081.680
Ion-Exchange Chromatography100350035770
Affinity Chromatography2030001503060

Note: This table is illustrative and based on typical purification outcomes, not specific search result data.

This compound Activity Assays

Quantifying this compound activity is fundamental to studying enzyme kinetics, characterizing enzyme properties (like optimal pH and temperature), and screening for this compound-producing organisms. Assays typically measure the release of reducing sugars or other soluble products from chitin or chitin derivatives. nih.govcabidigitallibrary.orgajol.info

Spectrophotometric Assays

Spectrophotometric assays measure the change in absorbance of a solution due to the enzymatic reaction. These assays often rely on the production of colored compounds that absorb light at specific wavelengths.

One common spectrophotometric approach involves using chromogenic substrates, such as p-nitrophenyl N-acetyl-β-D-glucosaminides (e.g., pNP-GlcNAc, pNP-(GlcNAc)₂, pNP-(GlcNAc)₃). scirp.orgsigmaaldrich.com this compound hydrolysis of these substrates releases p-nitrophenol, which is yellow in alkaline conditions and can be measured spectrophotometrically, typically at 405 nm or 420 nm. scirp.orgsigmaaldrich.com The increase in absorbance is proportional to the amount of p-nitrophenol released, and thus to the this compound activity. sigmaaldrich.com

Another spectrophotometric method involves measuring the reducing sugars released from chitin using reagents like 3,5-dinitrosalicylic acid (DNSA). nih.govcabidigitallibrary.orgscirp.orgscispace.com While often considered a colorimetric assay, the final measurement is done using a spectrophotometer. The DNSA method is discussed in detail in the colorimetric section below. Spectrophotometric assays are quantitative and can be adapted for high-throughput screening. sigmaaldrich.com

Colorimetric Assays (e.g., DNSA, p-DMAB)

Colorimetric assays for this compound activity rely on a chemical reaction that produces a colored product, the intensity of which is measured to determine the amount of reducing sugars or other products released by the enzyme.

3,5-Dinitrosalicylic Acid (DNSA) Assay: The DNSA method is a widely used colorimetric assay for quantifying reducing sugars, including N-acetylglucosamine (GlcNAc) and chitooligosaccharides, released from chitin by this compound activity. nih.govajol.infoscirp.orgscispace.comresearchgate.netnih.govresearchgate.net The reaction involves incubating the enzyme with a chitin substrate (often colloidal chitin), stopping the reaction (typically by heating), and then adding the DNSA reagent. nih.govajol.infoscirp.orgscispace.com Upon heating in alkaline conditions, DNSA reacts with reducing sugars to form a reddish-brown product that absorbs light strongly at around 540 nm. nih.govscirp.orgscispace.comresearchgate.netekb.eg A standard curve using known concentrations of a reducing sugar, such as glucose or N-acetylglucosamine, is used to determine the concentration of reducing sugars released by the enzyme. nih.govcabidigitallibrary.orgscirp.orgekb.eg One unit of this compound activity is often defined as the amount of enzyme that liberates a specific amount (e.g., 1 µmol or 1 mg) of reducing sugar equivalent (like GlcNAc) per unit time under defined assay conditions. aimspress.comajol.infoscirp.orgekb.eg While sensitive, the DNSA method requires a boiling step for color development, which can be a practical difficulty for high-throughput screening. nih.govresearchgate.net

p-Dimethylaminobenzaldehyde (p-DMAB) Assay: The p-DMAB assay is another colorimetric method used to measure this compound activity, specifically by detecting the release of N-acetylglucosamine (GlcNAc). academicjournals.orgaimspress.comacs.orgajol.inforesearchgate.nettandfonline.com This method is based on the reaction of p-DMAB with GlcNAc in acidic conditions, producing a colored complex that can be measured spectrophotometrically, typically at 585 nm. academicjournals.orgaimspress.comajol.infotandfonline.com The reaction mixture typically includes the enzyme, chitin substrate, and a buffer, followed by the addition of potassium tetraborate (B1243019) and heating before the addition of the p-DMAB reagent. academicjournals.orgajol.infotandfonline.com The p-DMAB assay is considered sensitive and reproducible for measuring this compound activity. researchgate.net Like the DNSA method, it often involves heating steps. academicjournals.orgajol.infotandfonline.com

Other colorimetric methods exist, and comparisons between different assays (like DNSA, p-DMAB, and others) have shown variations in sensitivity and reproducibility depending on the enzyme and substrate used. researchgate.net Novel colorimetric assays, such as those based on the use of chito-oligosaccharide oxidase (ChitO), are being developed to offer advantages like increased sensitivity and the elimination of boiling steps, making them more suitable for high-throughput applications. nih.govresearchgate.net

Comparison of Common Colorimetric Assays (Illustrative):

Assay MethodPrincipleAnalyte DetectedTypical Wavelength (nm)Key Reagent(s)Note
DNSAReaction with reducing sugarsReducing sugars (e.g., GlcNAc, oligosaccharides)~5403,5-Dinitrosalicylic acidRequires boiling step
p-DMABReaction with N-acetylglucosamine (GlcNAc)GlcNAc~585p-DimethylaminobenzaldehydeOften involves heating steps
ChitO-basedOxidation of hydrolytic productsChito-oligosaccharidesVariable (coupled assay)Chito-oligosaccharide oxidase, HRP, chromogenMore sensitive, no boiling (Novel method) nih.govresearchgate.net

Fluorometric Assays

Fluorometric assays are widely used for the sensitive detection and quantification of this compound activity. These assays typically utilize synthetic substrates that, upon hydrolysis by this compound, release a fluorescent molecule. A common approach involves substrates conjugated to a fluorophore like 4-methylumbelliferone (B1674119) (4-MU). When the this compound cleaves the glycosidic bond in the substrate, 4-MU is released. In an alkaline environment, 4-MU becomes ionized and exhibits strong fluorescence when excited at a specific wavelength (e.g., 360 nm), with emission detected at another wavelength (e.g., 450 nm) sigmaaldrich.com.

This method offers high sensitivity, allowing for the detection of this compound activity in various sample types, including fungal and bacterial growth media, macrophage lysates, and purified enzyme preparations sigmaaldrich.com. Different fluorogenic substrates are available to differentiate between various types of chitinolytic activity. For instance, 4-Methylumbelliferyl N,N′-diacetyl-β-D-chitobioside is suitable for detecting exothis compound activity with chitobiosidase action, while 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide is used for exothis compound activity with β-N-acetylglucosaminidase action . 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose can be used to detect endothis compound activity .

Fluorometric assays can be performed in a microplate format, enabling high-throughput screening of enzyme activity under different conditions or in the presence of potential inhibitors windows.netsut.ac.th. The amount of released fluorescent product is proportional to the enzyme activity, and a standard curve using known concentrations of the fluorophore (e.g., 4-MU) is used for quantification sigmaaldrich.comwindows.net. For example, a standard curve for 4-MU can be prepared by diluting a stock solution to generate a series of known concentrations (e.g., 0 to 400 pmol/well) and measuring their fluorescence windows.net.

Quantitative fluorometric assays have been developed for measuring this compound activity in various biological samples, including bacterial and plant tissues nih.gov. These assays can detect glucosamine (B1671600) (GlcN) or its oligomers released from substrates like chitosan (B1678972) after reaction with fluorescamine (B152294) nih.gov.

Chromatographic Product Analysis

Chromatographic techniques are essential for analyzing the products generated by this compound hydrolysis of chitin and its derivatives. These methods allow for the separation, identification, and quantification of the resulting oligosaccharides and monosaccharides, providing insights into the enzyme's mode of action (e.g., endo- or exo-acting) and substrate specificity.

High-performance liquid chromatography (HPLC) is a widely used method for analyzing chitin hydrolysis products. HPLC, often coupled with detectors like a differential refractive index detector (RID), can separate N-acetylglucosamine (GlcNAc) and its oligomers of varying degrees of polymerization mdpi.comtandfonline.com. For instance, reverse-phase HPLC with an NH2 column and an acetonitrile/water mobile phase has been used to separate GlcNAc and GlcNAc-containing oligosaccharides tandfonline.com.

Studies utilizing HPLC have revealed the primary products of chitin hydrolysis by specific chitinases. For example, the hydrolysis of colloidal chitin by a recombinant this compound from Chitinilyticum aquatile initially yielded GlcNAc and (GlcNAc)₂ as the main products, which shifted primarily to GlcNAc as the reaction progressed, indicating both chitobiosidase and β-N-acetylglucosaminidase activities mdpi.com. Another study on a this compound from Enterobacter sp. utilized HPLC to analyze hydrolysis products of colloidal chitin, identifying GlcNAc, (GlcNAc)₂, (GlcNAc)₃, (GlcNAc)₄, and (GlcNAc)₅ peaks tandfonline.com. HPLC has also been used to analyze the products of a multifunctional this compound from Chitinibacter sp., showing that it hydrolyzed colloidal chitin mainly to GlcNAc, with smaller amounts of (GlcNAc)₂ and (GlcNAc)₃ initially, and GlcNAc as the sole end product over time nih.gov.

Thin-layer chromatography (TLC) is another valuable technique for analyzing this compound hydrolysis products, particularly for separating chitooligosaccharides. TLC allows for the visualization of different oligosaccharide spots based on their differential migration on a stationary phase sut.ac.th. After separation, the spots can be visualized using staining reagents like aniline-diphenylamine sut.ac.th. TLC analysis has been used to identify chitobiose as the main product of a metagenome-derived this compound acting on chitin polymers bjournal.org. It has also been employed to analyze the hydrolytic patterns of chitinases from Vibrio alginolyticus towards chitooligosaccharides, showing the intermediates formed over time sut.ac.th.

These chromatographic methods provide crucial data for understanding the catalytic mechanisms and product profiles of different chitinases, which is vital for their characterization and potential applications.

Here is an example of how data from chromatographic analysis might be presented:

Enzyme SourceSubstrateInitial ProductsEnd Products (Prolonged Incubation)MethodReference
Chitinilyticum aquatileColloidal ChitinGlcNAc, (GlcNAc)₂GlcNAcHPLC mdpi.com
Enterobacter sp.Colloidal ChitinGlcNAc, (GlcNAc)₂, (GlcNAc)₃, (GlcNAc)₄, (GlcNAc)₅Not specifiedHPLC tandfonline.com
Metagenome (MetaChi18A)Chitin PolymersChitobioseNot specifiedTLC bjournal.org
Chitinibacter sp. (CmChi3)Colloidal ChitinGlcNAc, (GlcNAc)₂, (GlcNAc)₃GlcNAcHPLC nih.gov
Vibrio alginolyticus (Chi-90)ChitooligosaccharidesVarious intermediatesNot specifiedTLC sut.ac.th
Vibrio alginolyticus (Chi-65)ChitooligosaccharidesVarious intermediatesNot specifiedTLC sut.ac.th

Structural Determination Techniques

Understanding the three-dimensional structure of chitinases is fundamental to elucidating their catalytic mechanisms, substrate binding, and interactions with inhibitors. Several advanced techniques are employed for this compound structural determination.

X-ray Crystallography for Atomic Resolution Structures

X-ray crystallography is a powerful technique that provides atomic-resolution details of protein structures. It involves crystallizing the this compound protein and then diffracting X-rays through the crystal. The resulting diffraction pattern is analyzed to reconstruct the electron density map, from which the protein's three-dimensional structure is built.

Numerous this compound structures have been determined using X-ray crystallography, providing crucial insights into their active sites, substrate-binding clefts, and catalytic residues. For instance, the X-ray structure of this compound from the fungal pathogen Coccidioides immitis was solved to 2.2 Å resolution, revealing an eight-stranded beta/alpha-barrel fold typical of glycosyl hydrolase family 18 enzymes nih.gov. This structure highlighted conserved active site residues such as tryptophans, tyrosines, and arginines, and identified Glu171 as the catalytic acid nih.gov.

Crystallization of chitinases often involves techniques like hanging-drop vapor diffusion using precipitants such as polyethylene (B3416737) glycol nih.goviucr.orgiucr.org. Crystals of this compound from barley seeds were obtained using this method and diffracted to at least 2.0 Å resolution nih.gov. A this compound from Bacillus cereus was crystallized and diffracted to a high resolution of 1.10 Å, allowing for detailed structural analysis iucr.org. The crystallization and preliminary X-ray diffraction analysis of a chitin-binding domain from a hyperthermophilic this compound from Pyrococcus furiosus provided insights into this specific domain's structure osti.gov. X-ray crystallography has also been used to determine the structure of this compound Chi1 from Yersinia entomophaga to 1.74 Å resolution nih.gov.

Data collected from X-ray diffraction experiments, including unit cell parameters and space group, are essential for structure determination nih.goviucr.orgiucr.org. For example, crystals of barley seed this compound were monoclinic, belonging to space group P2₁, with specific unit cell dimensions nih.gov. Crystals of Bacillus cereus this compound also belonged to space group P2₁ iucr.org.

Cryo-Electron Microscopy

Cryo-EM is also being used to study related enzymes like chitin synthase, which synthesizes chitin. Recent studies have utilized Cryo-EM to determine the structures of chitin synthase from Saccharomyces cerevisiae in different states, providing insights into substrate binding and the chitin translocation channel nih.gov. Cryo-EM structures of chitin synthase from Phytophthora sojae have also been determined, further illustrating the application of this technique to chitin-related enzymes rcsb.org. These studies demonstrate the potential of Cryo-EM for understanding the structural dynamics and interactions of enzymes involved in chitin metabolism.

Computational Structural Prediction (e.g., AlphaFold2)

Computational methods for protein structure prediction have advanced significantly, with tools like AlphaFold2 providing highly accurate predictions of protein three-dimensional structures from their amino acid sequences. These methods are particularly valuable when experimental structures are difficult to obtain.

AlphaFold2, developed by DeepMind, utilizes deep learning to predict protein structures with accuracy competitive with experimental methods ebi.ac.uknih.gov. It has been applied to predict structures for a vast number of proteins, including many chitinases, which are available in databases like the AlphaFold Protein Structure Database ebi.ac.ukebi.ac.uk. These predicted structures can serve as valuable starting points for further computational analyses.

While AlphaFold2 excels at predicting the structure of individual protein chains, its ability to predict complexes or structures with non-standard amino acids may have limitations frontiersin.org. However, updates like AlphaFold-Multimer are being developed to address protein complexes frontiersin.org. The confidence of the predicted structure is indicated by metrics like pLDDT scores, which reflect the model's prediction of its local accuracy ebi.ac.uk.

Computational structural prediction, especially with tools like AlphaFold2, allows researchers to access structural information for chitinases where experimental data is scarce, enabling further studies such as molecular docking and dynamics simulations researchgate.net.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interactions between chitinases and their substrates, inhibitors, or other molecules, and to explore the dynamic behavior of the enzyme.

Molecular docking predicts the preferred binding orientation and affinity of a ligand (e.g., a substrate or inhibitor) to a protein's active site mdpi.com. This technique can help identify potential binding sites and estimate the strength of interactions. For chitinases, molecular docking can be used to study how chitin oligosaccharides or inhibitors bind to the catalytic cleft. For example, AutoDock has been used to investigate the binding interactions between a Bacillus circulans this compound variant and its substrate, centering a grid box on the predicted active site to encompass potential binding regions mdpi.com.

Molecular dynamics simulations provide insights into the time-dependent behavior of proteins and their complexes. MD simulations simulate the movements of atoms and molecules over time, allowing researchers to observe conformational changes, the stability of protein-ligand interactions, and the dynamics of the active site mdpi.comfrontiersin.org. MD simulations can complement docking studies by assessing the stability of predicted binding poses and exploring how the protein and ligand move and interact over time.

Molecular dynamics simulations have been applied to this compound studies to understand their interactions with substrates and inhibitors. Simulations revealed that specific mutations in a Bacillus circulans this compound variant led to increased structural rigidity and compactness, contributing to enhanced thermal stability mdpi.com. Molecular dynamics simulations, combined with binding free energy calculations, have also been used to investigate the potency of identified inhibitors towards a nematode this compound, providing insights into the basis for their inhibitory activity frontiersin.org. Studies using tryptophan fluorescence spectroscopy, molecular docking, and MD simulations have revealed that certain compounds inhibit insect this compound by interacting with solvent-exposed tryptophan residues in the substrate-binding cleft nih.govfigshare.com.

These computational techniques are valuable tools for understanding the molecular basis of this compound function, guiding experimental design, and facilitating the rational design of this compound inhibitors or modified enzymes with desired properties.

Here is an example of data that might be generated from molecular docking and dynamics simulations:

This compound SourceLigand (Substrate/Inhibitor)MethodKey FindingsReference
Chitinibacter TainanensisChitin oligomersDocking, MD SimulationsPredicted binding interactions, identified key hydrogen bonds with Asp440, suggested degradation products. nih.gov nih.gov
Bacillus circulansSubstrateDocking, MD SimulationsInvestigated binding interactions, showed mutations increased structural rigidity and thermostability. mdpi.com mdpi.com
Nematode (CeCht1)Inhibitors (HAU-4, HAU-7)Docking, MD SimulationsInvestigated binding basis for inhibitor potency, calculated binding free energies. frontiersin.org frontiersin.org
Ostrinia furnacalisCamptothecin (CPT), SN-38Docking, MD SimulationsRevealed interaction with tryptophan residues in the substrate-binding cleft. nih.govfigshare.com nih.govfigshare.com

Genetic Engineering and Mutagenesis for Functional Elucidation

Genetic engineering and mutagenesis are powerful tools used to investigate the structure-function relationships of chitinases and to enhance their properties for various applications ijbs.comoup.com. Site-directed mutagenesis allows researchers to modify specific amino acid residues within the this compound enzyme to understand their roles in catalytic activity, substrate binding, and stability ijbs.comnih.govjifro.ir.

Studies have focused on conserved residues within the catalytic domain of chitinases. For instance, in Lymantria dispar this compound (LdCht5), conserved aspartate and tryptophan residues within the GH18 catalytic region have been investigated through site-directed mutagenesis nih.gov. Mutations at these positions, such as D143E, D145E, and W146G, and their combinations, have revealed their critical roles in enzymatic activity. Some mutations retained partial activity, while others completely abolished it, highlighting the importance of these residues for catalysis nih.gov.

Another example involves a Bacillus thuringiensis this compound (Chi9602), where homology modeling, molecular docking, and site-directed mutagenesis were used to improve its chitinolytic activity ijbs.com. Mutations targeting specific residues were designed to modify spatial positions, steric hindrances, or hydrophilicity/hydrophobicity, aiming for enhanced binding and catalytic efficiency ijbs.com. Similarly, site-directed mutagenesis has been applied to improve the thermostability of chitinases, such as in Serratia marcescens B4A this compound, by substituting specific amino acids like Serine 390 with Isoleucine jifro.ir.

Genetic engineering also involves cloning this compound genes from various organisms and expressing them in suitable host systems, such as Escherichia coli or insect cell lines, to produce recombinant enzymes for detailed characterization nih.govtandfonline.com. This allows for the production of sufficient quantities of purified this compound and its mutants for biochemical and functional analysis tandfonline.comresearchgate.net.

Omics Approaches in this compound Research

Omics approaches, including genomics, transcriptomics, and proteomics, provide comprehensive insights into this compound genes, their expression patterns, and the resulting protein profiles within an organism frontiersin.orgmdpi.comnih.gov. These approaches help in understanding the complex roles of chitinases in biological processes and their regulation mdpi.com.

Genomics and Comparative Genomics

Genomics involves the study of the complete set of genes within an organism. Genome-wide searches have been instrumental in identifying the full repertoire of this compound and this compound-like genes in various species frontiersin.orgnih.gov. Comparative genomics, which compares the genomes of different organisms, helps in understanding the evolution, diversity, and functional specialization of this compound gene families mdpi.comnih.govoup.com.

Comparative genomic analyses have revealed that chitinases belong to large gene families, such as the Glycosyl Hydrolase Family 18 (GH18), and their evolutionary history is often marked by gene duplication and loss oup.com. Studies in insects like the African malaria mosquito (Anopheles gambiae) have identified multiple this compound and this compound-like genes, classifying them into different groups based on sequence similarity and phylogenetic analysis nih.gov. This suggests diverse functions during different developmental stages and in various tissues nih.gov.

In fungi, comparative genomics has shown expansion of the GH18 this compound gene family in entomopathogenic fungi like Cordyceps javanica, suggesting their importance in pathogenesis frontiersin.orgmdpi.com. Analysis of gene structures, conserved domains, and phylogenetic relationships provides insights into the functional diversity and evolutionary conservation patterns of these enzymes frontiersin.orgmdpi.com.

Genomic analysis also confirms the genetic potential of an organism for chitin degradation, as demonstrated in the Antarctic marine bacterium Curtobacterium sp. CBMAI 2942, where the presence of chitin-binding domains was identified mdpi.com.

Transcriptomics for Expression Profiling

Transcriptomics focuses on the study of the complete set of RNA transcripts produced by an organism under specific conditions. Transcriptomic analysis provides insights into the expression levels of this compound genes, revealing when and where these genes are active oup.comresearchgate.netresearchgate.net.

Comparative transcriptomic analysis of salivary glands in mammals, including ant-eating species, has shown divergent expression patterns of this compound acidic (CHIA) paralogs, suggesting their role in adapting to an insect-based diet oup.com. Different CHIA paralogs are expressed in insectivorous species, and convergently evolved pangolins and anteaters express different chitinases in their digestive tracts oup.com.

In insects, transcriptomic profiling of this compound genes across different developmental stages and in various tissues helps to understand their physiological roles, particularly in processes like molting nih.govresearchgate.net. Studies in Rhodnius prolixus have evaluated this compound gene expression profiles during different developmental stages using techniques like RT-PCR researchgate.net. In Lymantria decemlineata, expression profiles showed the highest expression in chitin-rich tissues or during specific developmental stages, such as the larva-to-pupa transition researchgate.net.

Proteomics for Enzyme Characterization

Proteomics involves the large-scale study of proteins, including their identification, quantification, and characterization. Proteomic analysis of chitinases helps in confirming the expression of this compound genes at the protein level, identifying different this compound isoforms, and characterizing their enzymatic properties mdpi.comnih.govacs.org.

Proteomic analysis, often coupled with techniques like SDS-PAGE and mass spectrometry, is used to identify and characterize purified this compound enzymes mdpi.comacs.org. For example, proteomic analysis of tryptic peptides from a purified grape class IV this compound confirmed its identity and provided information about its optimal pH and temperature for activity acs.org.

Differential proteomic analysis can reveal changes in protein abundance in response to chitin induction, highlighting the specific chitinases and other enzymes involved in chitin degradation nih.gov. Studies have used LC-MS/MS analysis to identify extracellular chitin-active enzymes produced by bacteria in the presence of chitin substrates nih.gov.

Proteomic data can also be integrated with transcriptomic data to provide a more holistic understanding of the chitinolytic response of an organism, although the correlation between protein and mRNA levels can sometimes be low nih.gov.

Fermentation Technologies for this compound Production

Fermentation technologies are widely used for the large-scale production of this compound enzymes, particularly using microorganisms globalseafood.orgscispace.com. Both submerged fermentation (SmF) and solid-state fermentation (SSF) are employed for this compound production scispace.combiotech-asia.org.

Solid-State Fermentation (SSF)

Solid-state fermentation (SSF) is a promising technique for this compound production due to its potential for using readily available agro-industrial residues as substrates, making it a cost-effective option biotech-asia.orgamazon.comresearchgate.netthaiscience.info. SSF involves the growth of microorganisms on solid substrates in the absence or near absence of free water biotech-asia.orgamazon.com.

SSF offers several advantages over submerged fermentation, including lower cost, reduced water usage, less wastewater treatment, potentially higher product yields, lower risk of bacterial contamination, and lower energy expenditure biotech-asia.orgresearchgate.net. Agro-industrial residues such as wheat bran, rice husk, and sugarcane bagasse are commonly used as solid substrates for this compound production via SSF biotech-asia.orgresearchgate.net. These substrates provide essential nutrients and support for microbial growth biotech-asia.org.

Many microorganisms, including bacteria (e.g., Bacillus, Pseudomonas, Serratia marcescens, Actinomycetes) and fungi (e.g., Trichoderma, Aspergillus), are used for this compound production through SSF globalseafood.orgbiotech-asia.orgamazon.comresearchgate.net. Optimization of fermentation conditions, such as moisture content, temperature, pH, and substrate composition, is crucial to maximize this compound yield in SSF scispace.combiotech-asia.orgresearchgate.netnih.gov. For instance, studies have investigated the optimal moisture levels for this compound synthesis by different microorganisms in SSF, with ranges typically between 60% and 80% biotech-asia.org.

Statistical optimization techniques like response surface methodology (RSM) and artificial neural networks (ANNs) are employed to enhance this compound production in SSF by identifying the optimal combination of factors biotech-asia.org. Despite its advantages, SSF is currently mostly limited to lab scales, and further research is needed for its industrial-scale implementation biotech-asia.orgresearchgate.net. Crude SSF products can often be used directly as an enzyme source for biotransformation processes biotech-asia.org.

Submerged Fermentation (SmF)

Submerged fermentation (SmF) is a widely utilized method for the production of this compound from various microorganisms, including bacteria and fungi. nih.govmdpi.comresearchgate.net This technique involves the cultivation of microorganisms in a liquid nutrient medium. nih.gov SmF offers several advantages, such as enhanced oxygen delivery, improved mass transfer, and better process control compared to solid-state fermentation (SSF). mdpi.com

Microorganisms capable of producing this compound are commonly isolated from chitin-rich environments like coastal soil, agricultural fields, and marine sediments. sciensage.infobiotech-asia.orgku.ac.thcusat.ac.in Key microbial producers include various species of Bacillus, Streptomyces, Serratia, Trichoderma, and Aspergillus. nih.gov

The success of this compound production through SmF is significantly influenced by various physical and chemical parameters. These include fermentation time, inoculum size, pH, temperature, aeration, and the composition of the culture medium, particularly the carbon and nitrogen sources. jocpr.commdpi.comjabonline.inbioresearch.ro Chitinous substances, such as colloidal chitin, chitin flakes, shrimp shell waste, and crab shell waste, serve as primary inducers and sources of carbon, nitrogen, and energy for this compound production. jocpr.commdpi.combiotech-asia.org Colloidal chitin is often the substrate of choice at a commercial scale due to its higher productivity. mdpi.com

Studies have investigated the optimal conditions for this compound production using SmF with different microorganisms. For instance, Bacillus cereus GS02 achieved its highest this compound yield after 48 hours of incubation at 37°C and pH 7.0 in a medium containing 1% colloidal chitin and 0.05% yeast extract. jabonline.in Another study with Bacillus licheniformis B307 found maximum this compound production at an agitation speed of 150 rpm. nih.gov The incubation time for optimal this compound production in SmF can vary depending on the organism and specific conditions, typically ranging from 24 to 72 hours for bacteria and 48 to 96 hours for fungi. mdpi.comresearchgate.net

Process Optimization Methodologies (e.g., RSM, ANN)

Optimizing the process parameters for this compound production is crucial to enhance enzyme yield and reduce production costs. nih.govjabonline.in While the one-variable-at-a-time (OFAT) strategy is a simple approach, it does not account for the interactions between different parameters and can be time-consuming. biotech-asia.orgjabonline.intaylorfrancis.com To overcome these limitations, statistical and mathematical optimization methods such as Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) are widely employed in fermentation technology. taylorfrancis.combiotech-asia.orgjabonline.intaylorfrancis.com

Response Surface Methodology (RSM)

RSM is a collection of statistical and mathematical techniques used to evaluate the relationship between multiple independent variables and a response variable, allowing for the prediction of optimal conditions. nih.govunm.ac.idku.ac.thtaylorfrancis.com It is an empirical method that utilizes experimental designs, such as Box-Behnken design and Central Composite Design (CCD), to efficiently explore the effects of multiple parameters and their interactions. ku.ac.thjabonline.intaylorfrancis.comnih.gov

Numerous studies have successfully applied RSM to optimize this compound production. For example, using Box-Behnken design, the optimization of colloidal chitin concentration, yeast extract concentration, inoculum size, and pH for Bacillus cereus GS02 in SmF resulted in a 5.08-fold increase in this compound production, with optimal levels identified as 15 g/l colloidal chitin, 0.72 g/l yeast extract, 1.2% inoculum size, and pH 6.25. jabonline.injabonline.in Another study using RSM to optimize this compound production by Streptomyces shandonggensis CTI105 in SmF determined optimal conditions as 1.53% w/v colloidal chitin, pH 6.06, and 34.89°C, predicting a this compound production of 36.39 U/ml. ku.ac.th RSM has also been used to optimize medium components for Bacillus licheniformis TH-1, leading to a 5.4-fold increase in enzyme activity. scialert.net

Artificial Neural Networks (ANN)

Artificial Neural Networks (ANNs), a type of machine learning, are powerful tools for modeling and optimization, particularly effective in handling non-linear data and complex interactions between parameters. taylorfrancis.combiotech-asia.orgtaylorfrancis.comhu.edu.jo ANNs can learn from training data to predict responses and identify optimal conditions, often providing more accurate predictions compared to traditional statistical methods like RSM. biotech-asia.orghu.edu.jonih.gov

Studies have demonstrated the effectiveness of ANN in optimizing this compound production. In a comparative study optimizing this compound production by Thermomyces lanuginosus MTCC 9331, ANN predicted a higher this compound activity (102.24 U/L) compared to RSM (88.38 U/L), and the ANN-predicted values were closer to the observed experimental results. biotech-asia.orgnih.govresearchgate.net This study utilized a multilayer feed-forward algorithm for ANN, including Levenberg-Marquardt, Bayesian Regularization, and Scaled Conjugate Gradient. nih.govresearchgate.net Another study comparing deep artificial neural networks (DANN) and RSM for exothis compound synthesis found that DANN increased enzyme production by approximately 8.5-fold with a higher coefficient of determination (R2) value (0.996) compared to RSM (0.76), indicating greater accuracy in predicting enzyme activity. biotech-asia.orghu.edu.jo

The application of ANN in this compound studies allows for the analysis of noisy and incomplete data and the fine-tuning of highly non-linear behaviors, contributing to more reliable optimization results. biotech-asia.org

These advanced optimization methodologies, particularly RSM and ANN, provide powerful tools for researchers and industries to enhance the efficiency and economic viability of this compound production through submerged fermentation by identifying the most influential parameters and their optimal levels.

Biotechnological Applications and Future Research Directions of Chitinase

Biocontrol Applications in Agriculture

Chitinases play a crucial role in the defense mechanisms of organisms against chitin-containing pathogens and pests researchgate.netukessays.com. This property makes them valuable tools for developing environmentally friendly biocontrol strategies in agriculture tandfonline.comresearchgate.net.

Development of Biopesticides Against Fungal Phytopathogens

Fungal phytopathogens pose a significant threat to crop yields, and the increasing resistance to chemical fungicides necessitates the development of alternative control methods tandfonline.com. Chitinases can act as potent antifungal agents by degrading the chitin (B13524) that forms a major structural component of fungal cell walls tandfonline.comukessays.comresearchgate.net.

Research has demonstrated the antifungal activity of chitinases from various sources, including bacteria and fungi, against a wide range of plant pathogenic fungi researchgate.netnih.gov. For example, purified chitinase from Streptomyces rimosus has shown in vitro antifungal properties against Fusarium solani and Alternaria alternata. Similarly, Streptomyces viridificans effectively lysed the cell walls of several fungi, including Rhizoctonia, Colletotrichum, Aspergillus, Fusarium, Sclerotinia, Curvularia, and Pythium in vitro nih.gov. Studies have also shown that the effectiveness of this compound against fungal pathogens can vary depending on the surface microstructure and the proportion of chitin in the fungal cell wall researchgate.net. Higher exposure of chitin fiber bundles on the fungal cell wall surface can lead to a higher velocity of chitin hydrolysis and inhibition of the phytopathogenic fungi researchgate.net.

Transgenic plants expressing this compound genes have shown increased resistance to fungal pathogens ukessays.com. This approach leverages the plant's own defense system by enhancing its ability to degrade fungal cell walls upon infection ukessays.com.

Strategies for Insect Pest Management

Chitin is a primary component of the insect exoskeleton and the peritrophic matrix lining the gut abjournals.orgnih.gov. Chitinases can disrupt these structures, leading to increased insect mortality, making them promising candidates for insect pest management abjournals.orgnih.gov.

Chitinases from various sources, including bacteria and plants, have demonstrated insecticidal activity abjournals.orgnih.gov. For instance, a purified this compound from Pseudomonas fluorescens MP-13 showed 100% mortality against the tea mosquito bug (Helopeltis theivora) under in vitro conditions nih.gov. Research on insect chitinases themselves is also exploring their potential as targets for pesticide development, as interfering with their function can lead to developmental defects and death in insects researchgate.net.

Furthermore, chitinases can be used in combination with other biocontrol agents, such as Bacillus thuringiensis (Bt), to enhance their effectiveness researchgate.net. Studies have shown that combining this compound with Bt can lead to more rapid mortality in insect larvae compared to using either agent alone researchgate.net. Transgenic plants expressing this compound genes have also exhibited increased resistance to insect pests like whiteflies, resulting in reduced egg numbers and higher mortality rates virtigation.eu.

Data on insecticidal activity of chitinases:

This compound SourceTarget InsectObserved EffectReference
Pseudomonas fluorescens MP-13Helopeltis theivora100% mortality (in vitro) nih.gov
Barley this compound (in transgenic cotton)Bemisia tabaci (whitefly)Increased resistance, reduced egg numbers, higher mortality virtigation.eu

Bioconversion of Chitinous Waste Materials

Large quantities of chitinous waste are generated annually, primarily from the seafood processing industry nih.govopenaccesspub.org. Chitinases offer an environmentally friendly approach to valorizing this waste by converting chitin into valuable products taylorandfrancis.comnih.gov.

Valorization of Crustacean and Insect By-products

Crustacean shells (shrimp, crab, lobster) are a rich source of chitin, often constituting 15-40% of their total weight nih.govfrontiersin.org. Enzymatic hydrolysis using chitinases provides a sustainable alternative to harsh chemical methods for extracting chitin and producing derivatives taylorandfrancis.comnih.gov.

Insects are also emerging as a sustainable source of chitin, with their exoskeletons containing varying percentages of the polymer depending on the species and life stage frontiersin.orgmdpi.com. For example, black soldier fly (Hermetia illucens) pupal exuviae have shown high chitin content (up to 25.5%) and purity mdpi.com. Chitinases are instrumental in breaking down these insect by-products, contributing to a circular economy approach mdpi.com.

The bioconversion of chitinous waste using chitinases yields valuable products such as N-acetylglucosamine (GlcNAc) and chitooligosaccharides (COSs) taylorandfrancis.comnih.gov. These derivatives have a wide range of applications in various industries taylorandfrancis.comnih.gov.

Role in Agricultural and Industrial Waste Management

Beyond crustacean and insect waste, chitinases contribute to managing other chitin-containing organic matter in agricultural and industrial settings jmbfs.orgukessays.com. They play a role in the natural cycling of carbon and nitrogen by degrading chitin in soil and other environments jmbfs.orgbiomedres.us.

Chitinases can be used to break down chitin in agricultural residues and industrial by-products, potentially leading to the production of biofuels or biofertilizers jmbfs.orgukessays.com. Enzymatic waste management strategies are considered environmentally friendly and can help reduce pollution ukessays.com.

Production of Chitin Derivatives

Chitinases are essential for the enzymatic production of chitin derivatives, particularly chitooligosaccharides (COSs) and N-acetylglucosamine (GlcNAc) taylorandfrancis.comnih.gov. Unlike chemical hydrolysis, enzymatic methods are more environmentally sustainable and allow for the controlled production of specific chitin oligosaccharides taylorandfrancis.comnih.gov.

COSs are partially hydrolyzed products of chitin that possess various biological properties, including antimicrobial, antitumor, and anti-inflammatory effects nih.govnih.govnih.gov. The specific properties and degree of polymerization of COSs can be influenced by the type of this compound used nih.gov. Research is ongoing to identify novel chitinases from various sources that can efficiently produce COSs with desired characteristics for applications in food, pharmaceuticals, and agriculture taylorandfrancis.comnih.govnih.gov.

Enzymatic methods for producing chitin derivatives are gaining prominence due to their specificity and reduced environmental impact compared to traditional chemical processes that utilize strong acids and bases taylorandfrancis.comopenaccesspub.orgmdpi.com.

Enzymatic Synthesis of Chitooligosaccharides (COS)

Chitooligosaccharides (COS), which are oligomers of N-acetylglucosamine (GlcNAc) and D-glucosamine (GlcN), are primarily produced through the hydrolysis of chitin or its deacetylated derivative, chitosan (B1678972). mdpi.comnih.govmdpi.com Enzymatic production methods using chitinases are favored over chemical processes due to the milder conditions required, reduced waste generation, and the ability to control product composition. mdpi.comdoaj.org

Chitinases hydrolyze the β-1→4 glycosidic linkages in chitin, leading to the formation of COS of varying degrees of polymerization (DP) and acetylation. nih.govfrontiersin.org By carefully selecting the type of this compound (endo- or exo-acting) and the properties of the substrate (such as degree of deacetylation and molecular weight), it is possible to steer the synthesis towards specific types of COS, including fully acetylated COS (faCOS), partially acetylated COS (paCOS), and fully deacetylated COS (fdCOS). mdpi.commdpi.comdoaj.org

For instance, studies have shown that using colloidal chitin as a substrate with this compound Chit42, a recombinant enzyme from Trichoderma harzianum, primarily yields fully acetylated COS, such as GlcNAc, (GlcNAc)₂, and (GlcNAc)₃. mdpi.commdpi.com Another this compound from the same microorganism, Chit33, expressed in Pichia pastoris, can produce a mixture of fully and partially acetylated COS from different chitinolytic materials. mdpi.com The hydrolysis of chitosan with Chit33 notably yields GlcN-(GlcNAc)₂ as a major product. mdpi.com

The enzymatic synthesis of COS can be influenced by the presence of carbohydrate-binding domains (CBDs) fused to the this compound. For example, fusing a cellulose-binding domain (CBD) to Chit33 enhanced its activity on colloidal chitin and increased COS production from both α- and β-chitin. nih.govacs.org This fusion also expanded the diversity of products, yielding COS with up to nine N-acetylglucosamine units. nih.govacs.org In contrast, a Chit33 variant fused with a chitin-binding domain (ChBD) predominantly produced chitin tetrasaccharides. nih.govacs.org These findings highlight the importance of selecting appropriate binding domains to tailor the product specificity of enzymatic COS synthesis. nih.gov

Lytic chitin monooxygenases (LPMOs) are also being investigated as auxiliary enzymes in COS synthesis. mdpi.com These enzymes can oxidatively break down β(1→4) bonds in crystalline chitin, making it more accessible for this compound activity. mdpi.com Furthermore, some chitinases and chitosanases exhibit transglycosylation activity, allowing them to transfer released oligosaccharide residues to acceptors, forming new glycosidic linkages and specific COS. mdpi.com

Despite the advantages, scaling up enzymatic COS production faces challenges due to the low solubility and crystallinity of chitin/chitosan substrates, the heterogeneity of reaction mixtures, and high salt concentrations. mdpi.comdoaj.org Enzyme immobilization techniques can help mitigate some of these hurdles. mdpi.comdoaj.org

Production of N-Acetylglucosamine (GlcNAc)

N-Acetylglucosamine (GlcNAc) is a valuable monomer with applications in pharmaceuticals, cosmetics, and as a dietary supplement. nih.govnih.govfrontiersin.org Enzymatic hydrolysis of chitin is a preferred method for GlcNAc production compared to chemical processes, which often involve harsh conditions, high costs, and environmental concerns due to acidic waste. nih.govnih.govfrontiersin.org

The complete degradation of chitin to GlcNAc typically requires the synergistic action of different chitinolytic enzymes. frontiersin.org Endochitinases initially cleave chitin chains randomly at internal sites, producing smaller oligosaccharides like (GlcNAc)₂, (GlcNAc)₃, and (GlcNAc)₄. frontiersin.org Exochitinases, specifically chitobiosidases, then progressively release (GlcNAc)₂ units from the non-reducing end of these oligosaccharides. frontiersin.org Finally, β-N-acetylglucosaminidases (also known as chitobiases) hydrolyze the (GlcNAc)₂ dimers into individual GlcNAc monomers. nih.govfrontiersin.org

Several microorganisms are utilized for the enzymatic production of GlcNAc due to their ability to produce chitinolytic enzyme cocktails. nih.govfrontiersin.orgd-nb.info For instance, crude enzymes from Aeromonas hydrophila H2330 have been used for the selective production of GlcNAc from α-chitin, achieving yields up to 77% over 10 days, although productivity was a limitation. nih.gov Crude chitinases from Bacillus licheniformis SK-1 have also been shown to hydrolyze α-chitin powder, resulting in a mixture containing 75% GlcNAc and 20% (GlcNAc)₂ after 6 days. frontiersin.org

Some studies have focused on using whole microbial cells for GlcNAc production. Aeromonas caviae DYU-BT4, isolated from soil, demonstrated high this compound activity and produced approximately 7.8 g/L of GlcNAc using 2% colloidal chitin as a substrate after optimization of the fermentation process. nih.gov

Recombinant enzyme systems offer another approach to control GlcNAc production. Using recombinant this compound (CHI) alone from Enterobacter sp. resulted in 8% GlcNAc and 72% chitobiose from swollen chitin. nih.gov However, supplementing the reaction with recombinant chitobiase (CHB) significantly increased GlcNAc production by approximately six-fold. nih.gov This highlights the importance of a complete enzymatic system for efficient conversion of chitin to the monomeric GlcNAc.

Fungal biomass, which contains chitin, can also serve as a substrate for GlcNAc production. nih.gov Enzymatic treatment of fungal chitin has yielded high-purity GlcNAc, although the concentration obtained (4.04 mg/mL) was lower than that from acid degradation (6.42 mg/mL) in one comparative study. nih.gov Fungal chitin has been reported to have higher susceptibility to enzymatic hydrolysis compared to arthropod chitin. nih.gov

Enzyme Technology and Protein Engineering for Enhanced Performance

The efficiency and applicability of chitinases in various biotechnological processes are significantly influenced by their catalytic efficiency, substrate specificity, and stability. nih.govacs.org Enzyme technology and protein engineering techniques are crucial for improving these properties to meet the demands of industrial applications. nih.govmarketresearchintellect.comacs.orgmdpi.com

Improvement of Catalytic Efficiency and Specificity

Improving the catalytic efficiency of chitinases involves enhancing their reaction rate and the ability to effectively process chitin substrates. This can be achieved through various protein engineering strategies, including modifications to the catalytic domain and the introduction or modification of carbohydrate-binding domains (CBDs). nih.govacs.org

The catalytic cleft and substrate-binding sites within the catalytic domain play a significant role in determining substrate specificity and catalytic efficiency. nih.gov The length and depth of these regions can influence which chitin substrates (crystalline, acetylated, or soluble) are preferred and how efficiently they are hydrolyzed. nih.gov

Carbohydrate-binding domains (CBDs) or chitin-binding domains (ChBDs) are often found in chitinases and contribute to their activity, particularly on crystalline chitin. nih.govnih.govacs.org These domains can enhance the enzyme's affinity for the substrate, leading to improved hydrolytic efficiency. nih.govacs.orgresearchgate.net For example, fusing a CBD to this compound Chit33 increased its specific activity on colloidal chitin by almost 90% and its apparent catalytic efficiency (kcat/Km ratio) by 54%, primarily due to a decrease in the apparent Km. nih.gov This indicates a stronger binding of the enzyme to the substrate.

Protein engineering approaches, such as site-directed mutagenesis and domain swapping, can be used to modify substrate specificity and catalytic activity. acs.org Studies have shown that altering the amino acid residues in the catalytic or binding domains can influence the type and size of the resulting oligosaccharide products. acs.org For instance, a ChBD-truncated mutant of a Zooshikella ganghwensis this compound exhibited additional N-acetylglucosaminidase activity, capable of hydrolyzing (GlcNAc)₂ to GlcNAc. acs.org Conversely, translocating the ChBD to the C-terminus of the same enzyme enhanced its specificity for producing (GlcNAc)₃ with minimal GlcNAc formation. acs.org

Computational approaches, including molecular modeling and simulations, are increasingly used to predict enzyme-substrate interactions and guide the design of this compound variants with improved catalytic properties. acs.orguliege.be

Enhancement of Enzyme Stability

Enzyme stability, particularly thermal stability, is critical for the cost-effectiveness and efficiency of industrial bioprocesses, as it allows for higher reaction temperatures and prolonged enzyme activity. oup.commdpi.com Many native chitinases have limitations in stability, necessitating strategies to enhance their robustness. nih.govmdpi.com

Protein engineering techniques are widely applied to improve this compound stability. nih.govacs.orgoup.com Approaches include introducing rigidifying mutations, modifying surface loops, and engineering disulfide bonds. uliege.beoup.commdpi.com

Studies on this compound B from Serratia marcescens have shown that introducing Gly→Ala and Xxx→Pro mutations can increase thermal stability. oup.com Mutations with significant stabilizing effects often cluster in specific, surface-exposed regions of the enzyme, suggesting these areas are involved in unfolding processes that lead to irreversible inactivation. oup.com

Computational design strategies combined with site-directed mutagenesis have been successfully used to enhance the thermostability of chitinases. For example, a comprehensive approach involving computational design led to the creation of a thermostable variant of this compound A1 from Bacillus circulans WL-12 (BcChiA1). mdpi.com A combination of five single-point mutations (S67G/K177R/A220V/N257Y/N271E) resulted in a variant (Mu5) with a significantly increased half-life of 295 minutes at 60°C, which was 59 times higher than that of the wild-type enzyme. mdpi.com Molecular dynamics simulations and structural analysis revealed that these mutations increased structural rigidity and compactness, making the protein less prone to thermal denaturation. mdpi.com

Another example involves the this compound from Serratia marcescens B4A, where a single mutation (S390I) enhanced thermal stability, allowing the enzyme to tolerate temperatures up to 90°C and increasing its activity at 50°C and 60°C over time. jifro.ir This stabilization was attributed to entropic stabilization through reduced loop length and increased beta chain length, as well as increased hydrophobic interactions. jifro.ir

Enhancing stability not only improves tolerance to temperature but can also impact stability across a range of pH values. jifro.ir

Role in Industrial Bioprocesses (e.g., Protoplast Preparation, Biofuel Production)

Chitinases play significant roles in various industrial bioprocesses, leveraging their ability to degrade chitin. Their applications extend beyond the production of COS and GlcNAc to areas such as protoplast preparation, biofuel production, waste management, and the food industry. google.comjmbfs.orgmarketresearchintellect.comresearchgate.netmdpi.com

One key application is in the preparation of protoplasts from fungi and yeast. google.comresearchgate.netmdpi.cominnovareacademics.in Protoplasts are cells with their cell walls removed, which are essential for genetic studies, transformation, and the preparation of cell-free extracts and organelles. mdpi.comaidic.it Chitinases, often used in combination with other cell wall degrading enzymes like glucanases, are effective in breaking down the chitin component of fungal cell walls to obtain viable protoplasts. mdpi.comaidic.it This technique is valuable in strain improvement programs for filamentous fungi, enabling genetic recombination and the development of hybrid strains with desired industrial properties. aidic.it

Chitinases are also being explored for their potential in biofuel production. jmbfs.org By degrading chitin present in agricultural and industrial waste, chitinases can help break down biomass into simpler sugars that can be fermented into biofuels. jmbfs.org This contributes to the sustainable utilization of chitinous waste materials. jmbfs.org

Furthermore, chitinases are involved in the management of chitinous waste, particularly from the seafood processing industry (e.g., shrimp and crab shells). google.comresearchgate.netmdpi.cominnovareacademics.in The enzymatic degradation of this waste helps in reducing environmental pollution and allows for the recovery of valuable products like chitin, chitosan, COS, and GlcNAc. google.comresearchgate.netinnovareacademics.in

In the food industry, chitinases can be used for various purposes, including the extraction of protein from crustacean shells for use as food ingredients and potentially as food additives to prolong shelf life. jmbfs.orglabinsights.nl They also have applications in the production of single-cell protein (SCP) using chitin-containing waste as a substrate for microbial growth. researchgate.netmdpi.com Chitinases hydrolyze the chitin in the waste, releasing simpler products that support the growth of SCP-producing microorganisms like Yarrowia lipolytica. mdpi.com

Other industrial applications include their use in the textile industry to improve fabric texture and in enzyme industries for producing various chitin-derived products. google.comjmbfs.org

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for measuring chitinase activity, and how can inter-laboratory variability be minimized?

  • Methodological Answer : The most common method involves colorimetric assays using colloidal chitin as a substrate. After enzymatic hydrolysis, released N-acetylglucosamine (GlcNAc) is quantified using 3,5-dinitrosalicylic acid (DNS) reagent at 540 nm . To ensure reproducibility:

  • Perform triplicate measurements per sample .
  • Standardize pH (e.g., pH 4.6 for acidic chitinases) and temperature (typically 37–50°C) across replicates .
  • Include a positive control (e.g., purified this compound from Bacillus subtilis) and negative control (heat-inactivated enzyme) .

Q. How are this compound-producing microorganisms isolated from environmental samples, and what criteria confirm their chitinolytic potential?

  • Methodological Answer :

  • Enrichment : Soil or marine samples are incubated in colloidal chitin-enriched media to promote chitinolytic bacterial growth .
  • Screening : Colonies are plated on chitin agar; halo formation (indicating chitin degradation) after Congo red staining confirms activity .
  • Identification : 16S rRNA sequencing and biochemical tests (e.g., catalase, oxidase) classify isolates (e.g., Bacillus cereus, Thermomyces lanuginosus) .

Q. What purification strategies are effective for isolating this compound from crude extracts?

  • Methodological Answer : A three-step protocol is widely used:

Ammonium sulfate precipitation (60–80% saturation) to concentrate proteins .

Ion-exchange chromatography (e.g., DEAE-Sepharose) to separate this compound isoforms based on charge .

Gel filtration chromatography (e.g., Sephadex G-100) to estimate molecular weight and purity .

  • Purity is validated via SDS-PAGE, and activity is confirmed using fluorogenic substrates like 4-methylumbelliferyl-β-D-N,N′-diacetylchitobioside .

Advanced Research Questions

Q. How can contradictory data on this compound pH stability be resolved when optimizing industrial-scale enzyme formulations?

  • Methodological Answer :

  • Context-Specific Analysis : Chitinases from extremophiles (e.g., Thermomyces spp.) often retain activity at high temperatures (60–80°C) but may show pH-dependent instability .
  • Experimental Design : Use a split-plot factorial design to test pH (4.0–8.0) and temperature (30–80°C) interactions. Monitor residual activity over 24 hours .
  • Statistical Reconciliation : Apply Spearman’s correlation to link pH stability with structural motifs (e.g., catalytic domains in GH18 family chitinases) identified via homology modeling .

Q. What statistical models are most effective for optimizing this compound production parameters, and how do they address variable interactions?

  • Methodological Answer :

  • Screening : Plackett-Burman design identifies critical factors (e.g., carbon source, Mg²⁺ concentration) .
  • Optimization : Box-Behnken response surface methodology (RSM) models nonlinear interactions between variables (e.g., fructose, colloidal chitin, incubation time) .
  • Validation : Compare RSM predictions with artificial neural network (ANN) models. ANN outperforms RSM in capturing complex variable interactions, achieving >15% higher this compound activity in Thermomyces spp. .

Q. How do tissue-specific this compound isoforms contribute to biomineralization in mollusks, and what molecular tools validate their roles?

  • Methodological Answer :

  • Gene Expression Analysis : qPCR reveals higher this compound expression in mantle tissue (e.g., Chlamys farreri), particularly at the mantle edge, correlating with shell regeneration .
  • Functional Knockdown : RNA interference (RNAi) reduces this compound expression, leading to disorganized prismatic layer formation in regenerated shells, confirmed via scanning electron microscopy (SEM) .
  • Proteomic Validation : MALDI-TOF mass spectrometry identifies this compound in shell organic matrices, supporting its role in chitin scaffold remodeling .

Data Contradiction and Resolution

Q. Why do this compound activity assays sometimes yield conflicting results across studies, and how can normalization address this?

  • Methodological Answer : Discrepancies arise from:

  • Substrate Variability : Colloidal chitin preparation methods (e.g., acid hydrolysis vs. mechanical milling) affect particle size and accessibility .
  • Normalization : Express activity as units/mg protein (via Bradford assay) rather than culture volume .
  • Inter-laboratory Calibration : Use standardized reference enzymes (e.g., Sigma-Aldrich this compound) to calibrate assays .

Tables for Key Experimental Designs

Optimization Method Variables Tested Max Activity (U/ml) Reference
Plackett-BurmanFructose, MgSO₄, colloidal chitin0.0022
Box-Behnken RSMpH, temperature, inoculum size0.0016
ANN-GA HybridIncubation time, pH102.24 U/L

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